Ethyl 2-chlorooxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQOPRAPDMWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963482 | |
| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-18-9 | |
| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique oxazole ring structure, combined with the reactive chloro and ester functionalities, makes it a valuable intermediate in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection products.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-1,3-oxazole-4-carboxylate | [2] |
| CAS Number | 460081-18-9 | [2][3] |
| Molecular Formula | C₆H₆ClNO₃ | [3][4][5] |
| Molecular Weight | 175.57 g/mol | [3] |
| InChI Key | SYWQOPRAPDMWMC-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1=CN=C(O1)Cl | [4] |
| Synonyms | 2-Chloro-4-oxazolecarboxylic acid ethyl ester, 2-chloro-oxazole-4-carboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate | [4] |
Physical and Spectral Data
| Property | Value | Source |
| Physical Form | Solid, white needle-like crystals | [2][6] |
| Purity | ≥ 95% - 97% | [1][2] |
| Storage Temperature | Freezer | [2] |
| ¹H NMR (CDCl₃) | δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H) | [6] |
| Mass Spectrum (ESI+) | m/z 176/177 [M+H]⁺ | [6] |
Synthesis and Experimental Protocols
This compound is synthesized from its amino precursor, Ethyl 2-aminooxazole-4-carboxylate. The process involves a diazotization reaction followed by chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented laboratory procedure.[6][7]
Materials and Reagents:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Cuprous(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[6][7]
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).[6]
-
Addition of Nitrite: Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.[6]
-
Heating: Heat the reaction mixture to 75 °C.[6]
-
Substrate Addition: Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed during this step.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. This will yield a dark, oily solid.[6]
-
Purification: Purify the crude product by column chromatography on neutral silica gel, using a hexane/ethyl acetate (3:1) solvent mixture.[6]
-
Final Product: The purified product, this compound, is obtained as white needle-like crystals upon recrystallization from hexane (1.27 g, 71% yield).[6]
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Chemical Synthesis
This compound is a highly versatile scaffold for synthesizing substituted oxazoles, which are important motifs in many biologically active compounds.[7][8] Its primary utility lies in its ability to undergo various palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Substitution at C-2 Position: The chloro-substituent at the C-2 position is readily displaced. Suzuki, Stille, and Negishi coupling reactions have been successfully employed to install a variety of substituents at this position, creating 2,4-disubstituted oxazoles.[7]
-
Substitution at C-5 Position: Following the initial coupling at C-2, the C-5 position can be functionalized. This is typically achieved through bromination, followed by a second palladium-catalyzed coupling reaction to introduce another substituent.[7]
-
Modification of C-4 Carboxylate: The ethyl ester at the C-4 position provides another handle for synthetic manipulation, allowing for the creation of 2,4,5-trisubstituted oxazoles.[7][8]
This sequential and regiocontrolled functionalization makes the compound an ideal starting point for building libraries of complex oxazole derivatives for screening in drug discovery programs.[1][7][8]
Caption: Reaction pathways for creating substituted oxazoles.
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[9]
Hazard Identification
| Hazard Class | Statement | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [2][10] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [2][10] |
Precautionary Measures and Handling
| Category | Precautionary Statement | GHS Code | Source |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [2][10] |
| Wash face, hands, and any exposed skin thoroughly after handling. | P264 | [9][10] | |
| Use only outdoors or in a well-ventilated area. | P271 | [10] | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [10] | |
| Response | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | P302+P352 | [9][10] |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | P304+P340 | [9][10] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | P305+P351+P338 | [2][10] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | - | [9] |
| Store locked up. | P405 | [9][10] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [9][10] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10] Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 460081-18-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. This compound | C6H6ClNO3 | CID 2763184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 460081-18-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide for Drug Development Professionals
CAS Number: 460081-18-9
This technical guide provides an in-depth overview of Ethyl 2-chlorooxazole-4-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, detailed synthesis and purification protocols, and its application in the synthesis of bioactive molecules, including a discussion of relevant signaling pathways.
Compound Data
This section summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 460081-18-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆ClNO₃ | [1][2][4] |
| Molecular Weight | 175.57 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 97-98 °C | |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Copper(I) chloride (CuCl)
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).
-
Heat the reaction mixture to 75 °C.
-
Add Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a dark, oily solid.
Purification
The crude product can be purified by column chromatography and recrystallization to obtain the final product as white, needle-like crystals.
Column Chromatography:
-
Stationary Phase: Neutral silica gel
-
Mobile Phase: Hexane and ethyl acetate (3:1)
Recrystallization:
-
Solvent: Hexane
This purification method yields the target compound with a high degree of purity.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of substituted oxazoles, a class of compounds with a broad range of biological activities. The chloro-substituent at the 2-position and the ethyl ester at the 4-position provide two reactive handles for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.
Synthesis of Substituted Oxazoles
The chlorine atom at the C2 position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide variety of substituents at this position, leading to the generation of diverse chemical libraries for biological screening.
Role in Targeting Signaling Pathways
Oxazole-containing compounds have been identified as inhibitors of various key signaling pathways implicated in diseases such as cancer and inflammation. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the oxazole scaffold it helps generate is present in numerous kinase inhibitors.
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores, including oxazoles, which can act as hinge-binding motifs. The ability to diversify the substituents on the oxazole ring allows for the fine-tuning of binding affinity and selectivity for specific kinases. For example, derivatives could potentially target kinases in pro-inflammatory or oncogenic pathways.
Below is a conceptual diagram illustrating how an oxazole-based inhibitor, synthesized from a precursor like this compound, might interrupt a generic kinase signaling pathway.
In this hypothetical pathway, an extracellular signal activates a receptor, which in turn activates an intracellular kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. An oxazole-based inhibitor can bind to the kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling cascade. The development of such inhibitors is a key focus in modern drug discovery.
References
- 1. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Ethyl 2-chlorooxazole-4-carboxylate in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chlorooxazole-4-carboxylate is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal and agrochemical research.[1][2][3] While extensive research into a specific, direct mechanism of action for this compound is not prominent in the available literature, its oxazole core is a key pharmacophore in a wide array of biologically active molecules.[1][4][5] This guide will explore the known biological activities and mechanisms of action of derivatives of this compound, providing insights into its potential applications in drug discovery. We will detail the experimental protocols used to assess these activities and present quantitative data for key derivatives.
The Oxazole-4-Carboxylate Scaffold in Drug Discovery
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][5] The substitution pattern on the oxazole ring is critical in determining the specific therapeutic effects.[4] this compound serves as a valuable building block, allowing for the strategic placement of various functional groups at the 2- and 5-positions of the oxazole ring through reactions such as palladium-catalyzed coupling.[3]
Mechanisms of Action of Key Oxazole-4-Carboxylate Derivatives
The biological activity of molecules derived from this compound is diverse, with enzyme inhibition being a prominent mechanism.
2.1. Enzyme Inhibition
Derivatives of the oxazole-4-carboxylate scaffold have been shown to be effective inhibitors of several enzyme classes.
-
Phosphodiesterase 4 (PDE4) Inhibition: Certain substituted quinolyl oxazoles and 4-phenyl-2-oxazole derivatives act as potent inhibitors of PDE4.[1][6] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines.[1] This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]
-
Other Enzyme Inhibition: The broader class of oxazole and related heterocyclic derivatives has been implicated in the inhibition of other enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research.[7][8]
2.2. Antimicrobial and Anti-Biofilm Activity
Natural products containing the 2,5-disubstituted oxazole-4-carboxylic acid core, known as macrooxazoles, have demonstrated antimicrobial properties.[5][9] These compounds have been shown to interfere with the formation of bacterial biofilms, particularly those of Staphylococcus aureus.[5][9] The precise mechanism of this anti-biofilm activity is still under investigation but may involve the disruption of bacterial cell-to-cell communication (quorum sensing) or interference with the synthesis of the extracellular matrix.
Quantitative Data for Biologically Active Oxazole Derivatives
The following table summarizes the quantitative data for several key oxazole derivatives, highlighting their potency against various biological targets.
| Compound Class/Name | Target | Activity Type | Value | Reference |
| Substituted Quinolyl Oxazoles | Phosphodiesterase 4 (PDE4) | IC₅₀ | 1.0 - 1.4 nM | [1] |
| Benzyl 2-phenyloxazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 5.7 ± 2.3 µM | [1] |
| 4-phenyl-2-oxazole derivative (Compound 5j) | Phosphodiesterase 4 (PDE4) | IC₅₀ | 1.4 µM | [6] |
| Macrooxazoles | Staphylococcus aureus Biofilm | Inhibition | 65 - 79% at 250 µg/mL | [5][9] |
| Mixture of Macrooxazoles A and C | Cancer Cell Lines | IC₅₀ | 23 µg/mL | [9] |
| 2-amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 ± 0.001 µM | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.124 ± 0.017 µM | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 ± 0.030 µM | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ | 0.083 ± 0.041 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds derived from this compound.
4.1. Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol is based on methods used for evaluating PDE4 inhibitors.[6]
-
Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is prepared in a suitable assay buffer.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The PDE4B enzyme is pre-incubated with the test compound or vehicle (DMSO) in a 96-well plate for a specified time at room temperature.
-
The enzymatic reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a set time at 37°C and is then terminated.
-
The amount of AMP produced is quantified using a suitable detection method, such as a commercially available kit that employs a fluorescent biosensor.
-
-
Data Analysis: The fluorescence intensity is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
4.2. Antimicrobial Biofilm Inhibition Assay
This protocol is adapted from studies on the anti-biofilm activity of natural products.[5][9]
-
Bacterial Strain and Culture Conditions: A biofilm-forming strain of Staphylococcus aureus is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Compound Preparation: Test compounds are dissolved in DMSO and diluted in the culture medium to the desired final concentrations.
-
Biofilm Formation Assay:
-
The bacterial suspension is added to the wells of a 96-well microtiter plate.
-
The test compound is added to the wells at various concentrations. A vehicle control (DMSO) and a growth control (no compound) are included.
-
The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a phosphate-buffered saline (PBS) solution.
-
The remaining biofilm is stained with a crystal violet solution.
-
The excess stain is washed away, and the plate is allowed to dry.
-
The crystal violet retained by the biofilm is solubilized with ethanol or acetic acid.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the compound to that of the control wells.
Visualizations
5.1. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: PDE4 Inhibition Pathway.
Caption: Biofilm Inhibition Assay Workflow.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of Ethyl 2-Chlorooxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chlorooxazole-4-carboxylate stands as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of highly substituted oxazole frameworks. Its unique electronic properties and multiple reactive sites enable a diverse range of chemical transformations, making it an invaluable tool in the fields of medicinal chemistry and materials science. This in-depth technical guide explores the core reactivity of this compound, providing detailed experimental protocols and quantitative data for its key transformations.
Synthesis of this compound
The starting material, this compound, can be efficiently synthesized from ethyl 2-aminooxazole-4-carboxylate. The following protocol is a widely adopted method.[1]
Experimental Protocol: Synthesis of this compound [1]
Under a nitrogen atmosphere, tert-butyl nitrite (1.70 mL, 14.3 mmol) is added dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in 50 mL of acetonitrile. The reaction mixture is heated to 75 °C. Subsequently, ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) is added in portions over 20 minutes, during which gas evolution is observed. The reaction is stirred for an additional 30 minutes and then cooled to room temperature. The mixture is diluted with 50 mL of ethyl acetate and washed with water (2 x 25 mL). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on neutral silica gel (hexane/ethyl acetate, 3:1) to yield this compound as white, needle-like crystals.
Yield: 1.27 g (71%)[1] Spectroscopic Data:
-
Mass Spectrum (ESI+): m/z 176/177 [M+H]+[1]
-
¹H NMR (CDCl₃): δ 1.47 (t, 3H, J = 7.16 Hz), 4.48 (q, 2H, J = 7.16 Hz), 8.28 (s, 1H)[1]
Core Reactivity: A Gateway to Substituted Oxazoles
The reactivity of this compound is dominated by the electrophilic nature of the C2 and C5 positions of the oxazole ring and the functionality of the ester group at C4. The chlorine atom at the C2 position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of the utility of this compound lies in its participation in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of a wide array of substituents at the C2 position.
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Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions at C2
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | - | DMF | 80 | 8 | Variable |
| Negishi | Organozinc reagent | Pd₂(dba)₃ / XPhos | - | THF/DMI | Room Temp | 12 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is then added. The reaction mixture is heated at a specified temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents at the C2 position can be achieved via the Buchwald-Hartwig amination. This reaction provides access to 2-aminooxazole derivatives, which are of significant interest in medicinal chemistry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). This compound and the desired amine are then added. Anhydrous solvent, such as toluene or dioxane, is introduced, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature and stirred until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 6-12 | Good to Excellent |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | Good |
Further Functionalization: Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles
The versatility of this compound extends beyond C2-functionalization. The C5 position can be activated for subsequent reactions, typically through bromination, allowing for the synthesis of 2,5-disubstituted and, ultimately, 2,4,5-trisubstituted oxazoles.
Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-substituted-oxazole-4-carboxylate
To a solution of the 2-substituted ethyl oxazole-4-carboxylate in a suitable solvent such as carbon tetrachloride, bromine is added dropwise at room temperature while protecting the reaction from light. The mixture is stirred for several hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and washed with brine. The organic layer is dried and concentrated to yield the 5-bromooxazole derivative, which can often be used in the next step without further purification.
The resulting 5-bromo-2-substituted oxazole can then undergo a second palladium-catalyzed cross-coupling reaction to introduce a substituent at the C5 position, leading to the formation of a 2,5-disubstituted oxazole. The ester at C4 can then be further manipulated (e.g., hydrolysis, reduction, amidation) to afford a wide range of 2,4,5-trisubstituted oxazoles.
Cycloaddition Reactions
While less explored for this compound itself, the oxazole ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. These reactions provide a powerful method for the construction of complex polycyclic frameworks. The reactivity in such cycloadditions is highly dependent on the substituents on the oxazole ring and the nature of the dienophile. Further research in this area could unlock novel synthetic pathways.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity profile, centered around palladium-catalyzed cross-coupling reactions at the C2 position and subsequent functionalization at the C5 position, provides a robust and flexible platform for the synthesis of a diverse array of substituted oxazoles. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this remarkable building block in their pursuit of novel molecules with significant applications.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-chlorooxazole-4-carboxylate, a key intermediate in synthetic organic chemistry. This document details the available and predicted spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.28 | Singlet (s) | 1H | - | Oxazole C5-H |
| 4.48 | Quartet (q) | 2H | 7.16 | -OCH₂CH₃ |
| 1.47 | Triplet (t) | 3H | 7.16 | -OCH₂CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Ester) |
| ~158 | C2 (Oxazole, C-Cl) |
| ~145 | C4 (Oxazole, C-COOEt) |
| ~138 | C5 (Oxazole, C-H) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are predicted chemical shifts based on typical values for similar functional groups and heterocyclic systems.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | =C-H stretch (oxazole ring) |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1610 | Medium | C=N stretch (oxazole ring) |
| ~1580 | Medium | C=C stretch (oxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O-C stretch (oxazole ring) |
| ~850 | Medium | C-Cl stretch |
Note: These are predicted absorption frequencies based on characteristic vibrational modes of the functional groups present in the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 176/178 | [M+H]⁺ |
Ionization Mode: Electrospray (positive ion mode)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy (Predicted Protocol):
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: The FID is Fourier transformed with an exponential multiplication to improve the signal-to-noise ratio. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
2.2 Infrared (IR) Spectroscopy (Predicted Protocol)
-
Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A few milligrams of this compound are dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is applied to the salt plate, and the solvent is allowed to evaporate, leaving a thin, even film of the compound.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300. The observation of the isotopic pattern for chlorine ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) is characteristic.[1]
-
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 2-chlorooxazole-4-carboxylate, a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-4-oxazolecarboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate |
| CAS Number | 460081-18-9 |
| Molecular Formula | C₆H₆ClNO₃[1][2] |
| Molecular Weight | 175.57 g/mol [1] |
| Structure | (Image of the chemical structure would be placed here in a full whitepaper) |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, white to off-white needle-like crystals[1][3][5] |
| Melting Point | 97 - 98 °C / 206.6 - 208.4 °F[3] |
| Boiling Point | No information available[3] |
| Flash Point | No information available[3] |
| Solubility | No information available |
| Stability | Stable under normal conditions[3] |
Safe Handling and Storage
Experimental Protocol for Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
Dispensing: When weighing or transferring the solid, avoid creating dust.[3] Use appropriate tools (e.g., spatula) and handle gently.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the work area.[4]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures include freezer or 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. |
This table is based on standard laboratory practices and information from safety data sheets.[3][4]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation persists, get medical advice.[3] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[4] |
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the chemical to enter drains or waterways.
Visualizations
The following diagrams illustrate key safety and hazard relationships for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Primary hazard relationships for this compound.
References
"starting materials for Ethyl 2-chlorooxazole-4-carboxylate synthesis"
Synthesis of Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide
Introduction
This compound is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactive 2-chloro substituent and the functional handle of the ethyl ester at the 4-position make it a versatile building block for the construction of more complex, biologically active molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the key starting materials and detailed experimental protocols.
Primary Synthetic Pathway
The most prevalent and well-documented method for the synthesis of this compound commences with the readily available starting materials, ethyl bromopyruvate and urea. This two-step process involves the initial formation of an aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the chloro group.
Logical Relationship of the Synthesis
Caption: Synthetic pathway from starting materials to this compound.
Quantitative Data Summary
The yield of the final product can vary based on the specific reaction conditions and purification methods employed. The following table summarizes the reported yields for the conversion of Ethyl 2-aminooxazole-4-carboxylate to this compound.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Ethyl 2-aminooxazole-4-carboxylate | This compound | tert-Butyl nitrite, Copper(I) chloride | 71% | [1] |
| Ethyl 2-aminooxazole-4-carboxylate | This compound | tert-Butyl nitrite, Copper(II) chloride | 83% | [2] |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
The initial step involves the condensation of ethyl bromopyruvate and urea to form the aminooxazole ring.[2]
Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 2-aminooxazole-4-carboxylate.
Procedure:
-
Ethyl bromopyruvate and urea are combined.
-
The mixture is heated, typically to around 100 °C, to facilitate the condensation reaction.[2]
-
After the reaction is complete, the mixture is cooled.
-
The crude product is then purified, for instance, by recrystallization, to yield pure Ethyl 2-aminooxazole-4-carboxylate.
Step 2: Synthesis of this compound
This step describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Procedure: [1]
-
Under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).
-
Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 75 °C.
-
Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system to afford this compound as white needle-like crystals.
References
An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chlorooxazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functionality at the 4-position of the oxazole ring, render it a versatile intermediate for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions for the generation of novel substituted oxazoles.
Chemical Structure and Properties
This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. The presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl carboxylate group at the C4 position significantly influences the reactivity of the oxazole ring.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₃ | [1] |
| Molecular Weight | 175.57 g/mol | [2] |
| CAS Number | 460081-18-9 | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at 0-8°C | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (s, 1H, oxazole H-5), 4.48 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.47 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | [5] |
| Mass Spectrum (ESI+) | m/z 176/177 [M+H]⁺ | [5] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from Ethyl 2-aminooxazole-4-carboxylate[5]
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Copper(I) chloride (CuCl)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.
-
Heat the reaction mixture to 75 °C.
-
Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.
-
Continue stirring the mixture at 75 °C for an additional 30 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark oily solid.
-
Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.
-
Recrystallization from hexane affords this compound as white needle-like crystals (1.27 g, 71% yield).
Diagram 1: Synthesis Workflow
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 460081-18-9 [sigmaaldrich.com]
Biological Activity of Ethyl 2-chlorooxazole-4-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Ethyl 2-chlorooxazole-4-carboxylate has emerged as a versatile and crucial intermediate in the synthesis of a diverse range of substituted oxazole derivatives. The reactivity of the chloro- and ester- functionalities allows for targeted modifications at the 2- and 4-positions of the oxazole ring, enabling the exploration of vast chemical space and the development of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from this key building block, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
While direct biological activity data for derivatives synthesized specifically from this compound is limited in publicly available literature, the broader class of oxazole-4-carboxylate derivatives has demonstrated significant promise. This guide will synthesize the available information on these structurally related compounds to provide insights into the potential of this chemical class.
Synthesis of this compound Derivatives
This compound serves as a foundational scaffold for the synthesis of various disubstituted and trisubstituted oxazoles. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles.
A general synthetic workflow for the derivatization of this compound is depicted below.
Caption: General synthetic routes for derivatization of this compound.
Biological Activities
Anticancer Activity
Oxazole derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer. While specific data on derivatives of this compound is emerging, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action.
Table 1: Anticancer Activity of Selected Oxazole-4-Carboxylate Derivatives
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenylamino | -COOEt | RPMI-8226 (Leukemia) | 0.08 | [1] |
| 2b | 4-Chlorophenyl | -CONH-R | HS 578T (Breast) | 0.8 | [2] |
| 3c | Aryl | -CONH-Aryl | A549 (Lung) | 8.64 | [1] |
| 3d | Aryl | -CONH-Aryl | HeLa (Cervical) | 6.05 | [1] |
| 3e | Aryl | -CONH-Aryl | HT29 (Colon) | 0.63 | [1] |
Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited.
Mechanisms of Anticancer Action:
Several mechanisms have been proposed for the anticancer activity of oxazole derivatives, including:
-
Tubulin Polymerization Inhibition: Many oxazole-containing compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.
-
Kinase Inhibition: The oxazole scaffold can serve as a template for the design of potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
-
STAT3 Inhibition: Some oxazole derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor progression.
Caption: Potential mechanisms of anticancer action for oxazole derivatives.
Antimicrobial Activity
Derivatives of oxazole-4-carboxylates have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Oxazole-4-Carboxylate Derivatives
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | Microorganism | Activity (MIC, µg/mL) | Reference |
| 4a | Arylidene-hydrazinyl | -COOEt | Staphylococcus aureus | - | [3] |
| 4b | Arylidene-hydrazinyl | -COOEt | Escherichia coli | - | [3] |
| 5c | Phenylamino | -CONH-R | En. cloacae | 0.004-0.03 (MIC) | [4] |
| 5d | Phenylamino | -CONH-R | T. viride | 0.004-0.06 (MIC) | [4] |
Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited. MIC: Minimum Inhibitory Concentration.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-oxazole-4-carboxylate Derivatives
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, DMF), the corresponding amine (1.2 mmol) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-amino-oxazole-4-carboxylate derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized oxazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized oxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted oxazole derivatives. While the direct biological evaluation of these derivatives is an area requiring further exploration, the established anticancer, antimicrobial, and enzyme-inhibitory activities of the broader oxazole-4-carboxylate class highlight the significant therapeutic potential of this scaffold. Future research should focus on the systematic synthesis and biological screening of novel derivatives prepared from this compound. In-depth structure-activity relationship (SAR) studies will be crucial for the optimization of lead compounds. Furthermore, the elucidation of the precise molecular mechanisms of action and the identification of specific cellular targets will be essential for the rational design of next-generation oxazole-based therapeutics. The continued investigation of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-chlorooxazole-4-carboxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-oxazole-4-carboxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The oxazole scaffold is a key structural motif in many biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
The use of this compound as a coupling partner offers a direct route to functionalized oxazoles.[1] Chloro-heteroaromatics are often more cost-effective and readily available than their bromo or iodo counterparts, making this an attractive synthetic strategy.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Data Presentation: Substrate Scope and Yields
| Entry | Aryl Halide Partner | Product | Yield (%)[2] |
| 1 | 4-Bromoacetophenone | 2-(4-Acetylphenyl)oxazole-4-carboxylic acid ethyl ester | 56 |
| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid ethyl ester | 69 |
| 3 | 4-Bromo-N,N-dimethylaniline | 2-(4-Dimethylaminophenyl)oxazole-4-carboxylic acid ethyl ester | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-Trifluoromethylphenyl)oxazole-4-carboxylic acid ethyl ester | 74 |
| 5 | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)oxazole-4-carboxylic acid ethyl ester | 80 |
| 6 | 3-Bromopyridine | 2-(Pyridin-3-yl)oxazole-4-carboxylic acid ethyl ester | 80 |
| 7 | 2-Bromothiophene | 2-(Thiophen-2-yl)oxazole-4-carboxylic acid ethyl ester | 82 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound. The conditions are adapted from established protocols for the Suzuki coupling of other chloro-heterocycles and the direct arylation of ethyl oxazole-4-carboxylate.[2][3] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as 1,4-Dioxane/Water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (2.0-3.0 mmol, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) in the appropriate molar ratio.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-120 °C. Stir the mixture vigorously for 4-24 hours.
-
Microwave Irradiation: Place the sealed reaction vial in the microwave reactor. Heat the mixture to 100-150 °C for 15-60 minutes.[3]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazole-4-carboxylate product.
-
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Stille Coupling Using Ethyl 2-Chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2,4-disubstituted oxazoles via the Palladium-catalyzed Stille cross-coupling reaction, utilizing the versatile building block, ethyl 2-chlorooxazole-4-carboxylate. The resulting functionalized oxazole cores are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.
Introduction
The oxazole scaffold is a privileged heterocycle in numerous natural products and pharmaceutical agents, exhibiting a broad range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of diverse substituents onto the oxazole ring under relatively mild conditions. This compound is an excellent substrate for such transformations, as the chloro-substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and vinyl groups, leading to a library of substituted oxazole derivatives for further investigation in drug development programs.
Data Presentation: Stille Coupling of this compound
The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a variety of organostannane reagents.
| Entry | Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 16 | 85 |
| 2 | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 18 | 78 |
| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 12 | 92 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 100 | 16 | 81 |
| 5 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 18 | 75 |
Yields are for isolated and purified products.
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of this compound with Aryl Stannanes
This protocol describes a general method for the synthesis of ethyl 2-aryl-oxazole-4-carboxylates.
Materials:
-
This compound
-
Aryl tributylstannane (e.g., Tributyl(phenyl)stannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl tributylstannane (1.1 mmol, 1.1 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Work-up Note: Stannane byproducts can sometimes be challenging to remove. A common method to facilitate their removal is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin salts, which can then be filtered off.
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chlorooxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-chlorooxazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct, detailed protocols for the Negishi coupling of this specific substrate are not extensively documented in readily available literature, this document focuses on closely related and well-established palladium-catalyzed methodologies, namely Sonogashira and Stille couplings, for which derivatives of this compound are excellent substrates. These methods offer powerful and reliable pathways for the synthesis of a diverse range of substituted oxazoles, which are key structural motifs in many biologically active compounds.
Overview of Coupling Strategies
This compound is a valuable starting material for the synthesis of 2,4- and 2,4,5-trisubstituted oxazoles. The chloro-substituent at the 2-position is amenable to displacement via various palladium-catalyzed cross-coupling reactions. Furthermore, the oxazole ring can be further functionalized at the 5-position through halogenation, providing a handle for subsequent coupling reactions. This allows for a modular and efficient approach to complex oxazole derivatives.
The primary coupling reactions discussed in these notes are:
-
Sonogashira Coupling: For the formation of carbon-carbon bonds between the oxazole core and terminal alkynes, leading to the synthesis of 2-alkynyl-oxazoles.
-
Stille Coupling: For the formation of carbon-carbon bonds between the oxazole core and organostannanes, enabling the introduction of a wide variety of organic groups.
These reactions typically proceed with high yields and selectivity, and tolerate a broad range of functional groups, making them highly valuable in medicinal chemistry and materials science.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira and Stille coupling reactions of this compound derivatives.
Table 1: Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 2 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 50 | 4 | 92 |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | Dioxane | 80 | 6 | 78 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 3 | 88 |
Note: The starting material for these reactions is typically ethyl 2-bromooxazole-4-carboxylate, which can be prepared from this compound.
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributyl)phenylstannane | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Toluene | 100 | 12 | 90 |
| 2 | (Tributyl)vinylstannane | Pd(PPh₃)₄ (5) | - | THF | 70 | 8 | 85 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | DMF | 90 | 10 | 88 |
| 4 | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate
This protocol describes a typical procedure for the coupling of a terminal alkyne with ethyl 2-bromooxazole-4-carboxylate, a derivative readily synthesized from the chloro-precursor.
Materials:
-
Ethyl 2-bromooxazole-4-carboxylate
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 3 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-bromooxazole-4-carboxylate (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add the anhydrous solvent (10 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-oxazole-4-carboxylate.
Protocol 2: General Procedure for the Stille Coupling of this compound
This protocol outlines a general method for the Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., (tributyl)phenylstannane, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if required, e.g., P(2-furyl)₃, 10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.025 mmol) and ligand (if used, 0.1 mmol).
-
Add the anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol) and the organostannane (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through Celite® and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-oxazole-4-carboxylate.
Mandatory Visualizations
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Ethyl 2-chlorooxazole-4-carboxylate is a valuable and versatile building block in organic synthesis. The application of the Buchwald-Hartwig amination to this substrate provides a direct and efficient route to a diverse range of 2-aminooxazole-4-carboxylate derivatives. These products are of significant interest in drug discovery as the oxazole core is a common motif in biologically active molecules. These application notes provide an overview of the reaction, detailed experimental protocols, and a summary of reaction parameters for the successful amination of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired 2-aminooxazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, and helps to prevent side reactions.
Experimental Protocols
The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination with Aryl Amines
This protocol describes a typical procedure for the coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (e.g., 1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(arylamino)oxazole-4-carboxylate.
Protocol 2: General Procedure for the Amination with Aliphatic Amines
This protocol outlines a general method for the coupling of this compound with a primary or secondary aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine, n-butylamine)
-
Palladium catalyst (e.g., Pd(OAc)₂ - Palladium(II) acetate)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vial or pressure tube
Procedure:
-
In a sealed reaction vial under an inert atmosphere, combine the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (e.g., 1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the aliphatic amine (1.2-2.0 equivalents).
-
Add the anhydrous solvent to the desired concentration.
-
Seal the vial tightly and heat the reaction mixture to the appropriate temperature (typically 60-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the pure ethyl 2-(alkylamino)oxazole-4-carboxylate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are representative examples and optimal conditions may vary.
Table 1: Buchwald-Hartwig Amination with Aryl Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 92 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (4) | SPhos (8) | NaOtBu (1.8) | Dioxane | 110 | 16 | 81 |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 90 | 10 | 88 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | Xantphos (6) | K₃PO₄ (2.5) | THF | 80 | 24 | 75 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.0) | Dioxane | 100 | 18 | 65 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing Ethyl 2-chlorooxazole-4-carboxylate as a versatile starting material. The oxazole scaffold is a prominent feature in many biologically active compounds, including a variety of kinase inhibitors. This compound offers a reactive handle for the introduction of diverse substituents at the 2-position of the oxazole ring, enabling the generation of libraries of compounds for screening and optimization.
Introduction to Oxazole-Based Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutic agents. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions within the kinase hinge region, a critical component of the ATP-binding pocket. This compound is a valuable building block for the synthesis of substituted oxazoles, allowing for the exploration of chemical space around this important scaffold.
General Synthetic Strategy
The primary synthetic route for elaborating this compound into potential kinase inhibitors involves the displacement of the chloro group at the 2-position via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are particularly effective for this transformation, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The ester moiety at the 4-position can be subsequently hydrolyzed and coupled with a variety of amines to introduce further diversity and modulate the physicochemical properties of the final compounds.
A generalized synthetic workflow is depicted below:
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aryloxazole-4-carboxylate via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-aryloxazole-4-carboxylate.
Protocol 2: Saponification of Ethyl 2-substituted-oxazole-4-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-substituted-oxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Ethyl 2-substituted-oxazole-4-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
The resulting precipitate is the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the product.
Protocol 3: Amide Coupling to Synthesize Final Inhibitors
This protocol provides a general method for the formation of the final amide products.
Materials:
-
2-substituted-oxazole-4-carboxylic acid
-
Amine (R'-NH2, 1.1 equivalents)
-
HATU (1.2 equivalents) or EDCI (1.2 equivalents) with HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve the 2-substituted-oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Illustrative Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Many oxazole-containing compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. The diagram below illustrates a simplified EGFR signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical but representative biological data for a series of kinase inhibitors synthesized from this compound, targeting EGFR. The data is presented to illustrate the structure-activity relationship (SAR) that can be explored using this synthetic platform.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R (at 2-position) | R' (Amide) | EGFR IC50 (nM) |
| OX-01 | Phenyl | 3-chloro-4-fluoroaniline | 50 |
| OX-02 | 4-methoxyphenyl | 3-chloro-4-fluoroaniline | 25 |
| OX-03 | 3-pyridyl | 3-chloro-4-fluoroaniline | 75 |
| OX-04 | Phenyl | Aniline | 250 |
| OX-05 | Phenyl | 3-ethynylaniline | 30 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | A549 (Lung Cancer) GI50 (µM) | HT-29 (Colon Cancer) GI50 (µM) |
| OX-01 | 0.5 | 0.8 |
| OX-02 | 0.2 | 0.4 |
| OX-03 | 1.2 | 1.5 |
| OX-04 | 5.6 | 7.2 |
| OX-05 | 0.3 | 0.5 |
Disclaimer: The quantitative data presented in these tables is for illustrative purposes only and does not represent actual experimental results for specific compounds.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for researchers to explore the chemical space around the oxazole scaffold. By systematically varying the substituents at the 2- and 4-positions, it is possible to develop potent and selective kinase inhibitors for various therapeutic targets. The combination of efficient synthetic chemistry and rigorous biological evaluation will be crucial in advancing these compounds through the drug discovery pipeline.
Application Notes and Protocols: Ethyl 2-chlorooxazole-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chlorooxazole-4-carboxylate is a highly versatile heterocyclic building block employed in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functional group, make it an ideal starting material for the construction of complex molecular architectures with applications in the agrochemical industry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemical candidates, with a focus on fungicides and herbicides.
The oxazole core is a prominent scaffold in many commercial and developmental agrochemicals due to its favorable metabolic stability and ability to interact with various biological targets. The strategic functionalization of the oxazole ring, facilitated by starting materials like this compound, allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction. This method provides a reliable and scalable process for obtaining the key intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Copper(I) chloride (CuCl)
-
tert-Butyl nitrite
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.
-
Heat the reaction mixture to 75 °C.
-
Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over a period of 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring the mixture for 30 minutes at 75 °C.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a dark oily solid.
-
Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.
-
Recrystallize the purified product from hexane to obtain this compound as white needle-like crystals.
Quantitative Data:
| Product | Yield | Appearance |
| This compound | 71% | White needle-like crystals |
Synthesis Pathway for this compound
Caption: Synthesis of the key intermediate.
Application in Fungicide Synthesis
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various amine functionalities. This reactivity is particularly useful for the synthesis of 2-aminooxazole derivatives, a class of compounds known to exhibit fungicidal properties. The subsequent conversion of the ester group to an amide can further enhance the biological activity and spectrum of these compounds.
Experimental Protocol: Synthesis of a 2-(Alkylamino)oxazole-4-carboxamide Fungicide Candidate
This protocol describes a two-step synthesis of a potential fungicidal agent starting from this compound.
Step 1: Nucleophilic Substitution with an Alkylamine
Materials:
-
This compound
-
Alkylamine (e.g., propylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and the alkylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ethyl 2-(alkylamino)oxazole-4-carboxylate intermediate.
Step 2: Amidation of the Ester
Materials:
-
Ethyl 2-(alkylamino)oxazole-4-carboxylate
-
Amine (e.g., benzylamine)
-
Trimethylaluminum (AlMe₃)
-
Toluene
-
Saturated aqueous Rochelle's salt solution
Procedure:
-
Dissolve the ethyl 2-(alkylamino)oxazole-4-carboxylate intermediate (1.0 eq) in toluene.
-
Cool the solution to 0 °C.
-
Slowly add a solution of trimethylaluminum in toluene (2.0 M, 1.5 eq).
-
Add the second amine (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 2-(alkylamino)oxazole-4-carboxamide.
Quantitative Data (Hypothetical):
| Compound | Step | Yield | Purity (HPLC) |
| Ethyl 2-(propylamino)oxazole-4-carboxylate | 1 | 85% | >98% |
| N-benzyl-2-(propylamino)oxazole-4-carboxamide | 2 | 75% | >99% |
Fungicidal Activity Data (Hypothetical):
| Compound | Target Fungus (e.g., Botrytis cinerea) | EC₅₀ (µg/mL) |
| N-benzyl-2-(propylamino)oxazole-4-carboxamide | Botrytis cinerea | 5.2 |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 8.5 |
Workflow for Fungicide Candidate Synthesis
Caption: Synthesis and screening workflow.
Application in Herbicide Synthesis
The versatility of this compound also extends to the synthesis of potential herbicides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl moieties at the 2-position of the oxazole ring. These substituted oxazoles can exhibit herbicidal activity by inhibiting key plant enzymes.
Experimental Protocol: Synthesis of a 2-Aryloxazole-4-carboxylate Herbicide Candidate via Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the ethyl 2-aryloxazole-4-carboxylate.
Quantitative Data (Hypothetical):
| Compound | Yield | Purity (HPLC) |
| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | 92% | >98% |
Herbicidal Activity Data (Hypothetical):
| Compound | Target Weed (e.g., Amaranthus retroflexus) | GR₅₀ (g a.i./ha) |
| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | Amaranthus retroflexus | 150 |
| Commercial Standard (e.g., Atrazine) | Amaranthus retroflexus | 250 |
Logical Relationship in Herbicide Synthesis
Caption: Key components for Suzuki coupling.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its utility in the preparation of both fungicidal and herbicidal candidates through straightforward and efficient synthetic transformations. The ability to readily modify the oxazole core at multiple positions provides a powerful tool for researchers in the discovery and development of next-generation crop protection agents. Further exploration of the chemical space accessible from this intermediate is likely to yield new and effective agrochemical solutions.
References
Application Note: Derivatization of Ethyl 2-chlorooxazole-4-carboxylate for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including approved pharmaceuticals and natural products.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for precise substituent placement, making it an attractive core for medicinal chemistry programs.[3][4] Ethyl 2-chlorooxazole-4-carboxylate is a versatile starting material, primed for diversification at the 2-position through various palladium-catalyzed cross-coupling reactions.[5] This application note provides detailed protocols for the derivatization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to generate a library of novel compounds for biological screening.
Materials and Methods
The derivatization of this compound can be efficiently achieved through three primary palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce aryl/heteroaryl, alkynyl, and amino functionalities, respectively, at the 2-position of the oxazole core.
General Synthetic Scheme
The overall derivatization strategy is depicted below, showcasing the conversion of the starting material into a diverse library of compounds ready for screening.
Caption: General workflow for the derivatization of this compound and subsequent biological screening.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[2][6]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), and SPhos (0.04-0.10 eq).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous toluene and K₃PO₄ (2.0-3.0 eq), followed by a small amount of degassed water.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03-0.05 eq) and CuI (0.05-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in anhydrous THF or DMF.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 eq).
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.[8][9]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
XPhos or SPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (1.5-2.5 eq) to a dry reaction vial.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Add the amine (1.2-2.0 eq).
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) or ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the derivatization and subsequent screening of this compound derivatives.
Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Product | Typical Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 85-95% |
| 3-Pyridinylboronic acid | Ethyl 2-(pyridin-3-yl)oxazole-4-carboxylate | 70-85% | |
| 2-Thiopheneboronic acid | Ethyl 2-(thiophen-2-yl)oxazole-4-carboxylate | 80-90% | |
| Sonogashira | Phenylacetylene | Ethyl 2-(phenylethynyl)oxazole-4-carboxylate | 75-90% |
| 1-Heptyne | Ethyl 2-(hept-1-yn-1-yl)oxazole-4-carboxylate | 65-80% | |
| (Trimethylsilyl)acetylene | Ethyl 2-((trimethylsilyl)ethynyl)oxazole-4-carboxylate | 80-95% | |
| Buchwald-Hartwig | Morpholine | Ethyl 2-(morpholino)oxazole-4-carboxylate | 70-85% |
| Aniline | Ethyl 2-(phenylamino)oxazole-4-carboxylate | 60-75% | |
| Benzylamine | Ethyl 2-(benzylamino)oxazole-4-carboxylate | 65-80% |
Table 2: Antiviral Screening Data for Oxazole-4-Carboxamide Derivatives against Coronaviruses
| Compound ID | R Group | HCoV-NL63 EC₅₀ (µM) | SI |
| KB-2738 | 4-Fluorophenyl | 9.26 | 2.84 |
| KB-2742 | 4-Chlorophenyl | 2.34 | 5.12 |
| KB-2767 | 3-Methoxyphenyl | 4.68 | 3.98 |
| KB-2768 | 3,4-Dimethoxyphenyl | 3.12 | 4.33 |
| KB-2769 | 4-(Trifluoromethyl)phenyl | 6.25 | < 1 |
EC₅₀: Half-maximal effective concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 3: Representative Antimicrobial and Anticancer Screening Data for Oxazole Derivatives
| Derivative Class | Screening Assay | Organism/Cell Line | Activity Metric | Result |
| 2-Aryl-oxazoles | Antibacterial | Staphylococcus aureus | Zone of Inhibition (mm) | 15-25 |
| Antifungal | Candida albicans | MIC (µg/mL) | 10-50 | |
| 2-Amino-oxazoles | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 5-20 |
| Anticancer | A549 (Lung Cancer) | IC₅₀ (µM) | 10-30 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal inhibitory concentration
Screening Cascade and Potential Cellular Targets
Derivatives from the synthesized library can be subjected to a tiered screening cascade to identify and characterize potential therapeutic agents. An initial high-throughput screening (HTS) can identify hits, which are then validated and further characterized in secondary and tertiary assays.
Caption: A typical screening cascade for a synthesized compound library.
Many biologically active oxazole derivatives have been shown to act as inhibitors of protein kinases.[10] The diagram below illustrates a generalized kinase signaling pathway, a common target for cancer therapeutics, where an oxazole-based inhibitor could potentially interfere.
Caption: A representative kinase signaling pathway and a potential point of inhibition by an oxazole-based compound.
Conclusion
This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries for high-throughput screening. The palladium-catalyzed cross-coupling reactions described herein provide reliable and efficient methods for the synthesis of novel 2-substituted oxazole derivatives. The demonstrated biological activities of this compound class, particularly in the areas of antiviral, antimicrobial, and anticancer research, highlight the potential of this scaffold in drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.najah.edu [journals.najah.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
The Versatility of Ethyl 2-chlorooxazole-4-carboxylate: A Gateway to Substituted Oxazoles
Introduction
Ethyl 2-chlorooxazole-4-carboxylate has emerged as a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it an ideal scaffold for the synthesis of a diverse array of substituted oxazole derivatives. This application note provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols and quantitative data for the preparation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.
The oxazole moiety is a prominent feature in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The ability to efficiently and selectively introduce various substituents onto the oxazole ring is therefore of paramount importance in the development of novel drug candidates. This compound serves as a key building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions.[1]
Synthetic Applications
The primary application of this compound lies in its use as a substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the oxazole ring. Furthermore, the oxazole ring can be selectively halogenated at the 5-position, opening up avenues for further functionalization and the creation of trisubstituted derivatives.[1]
A general overview of the synthetic strategy is depicted below:
Caption: General synthetic pathways using this compound.
Synthesis of 2,4-Disubstituted Oxazoles
A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at the 2-position. The choice of reaction depends on the nature of the desired substituent.
Table 1: Synthesis of 2,4-Disubstituted Oxazoles via Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-90 |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 70-85 |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 | 6 | 80-95 |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-80 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles
Further functionalization of the oxazole ring can be achieved through regioselective halogenation at the 5-position, followed by another palladium-catalyzed coupling reaction.
Caption: Workflow for the synthesis of 2,4,5-trisubstituted oxazoles.
Table 2: Synthesis of 2,4,5-Trisubstituted Oxazoles
| Starting Material | Halogenating Agent | Coupling Partner (at C5) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |
| 2-Aryl-oxazole-4-carboxylate | NBS | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 60-75 |
| 2-Alkynyl-oxazole-4-carboxylate | I₂ | Vinylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 55-70 |
| 2-Amino-oxazole-4-carboxylate | NCS | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 | 8 | 50-65 |
Note: Overall yields are calculated from the 2,4-disubstituted oxazole intermediate.
Experimental Protocols
The following are general, representative protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Bromination at the 5-Position
-
Dissolve the 2-substituted-oxazole-4-carboxylate (1.0 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 5-bromooxazole derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%).
-
Add anhydrous dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash chromatography.
Conclusion
This compound has proven to be an invaluable and highly adaptable synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a wide range of substituted oxazoles. The ability to perform sequential functionalization at both the 2- and 5-positions further enhances its importance, allowing for the construction of complex, highly decorated oxazole scaffolds. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in their pursuit of novel therapeutic agents.
References
"protocol for nucleophilic substitution on Ethyl 2-chlorooxazole-4-carboxylate"
Application Note: A Versatile Platform for the Synthesis of Substituted Oxazoles
This document provides a detailed protocol for the nucleophilic substitution on ethyl 2-chlorooxazole-4-carboxylate, a key intermediate in the development of novel therapeutic agents. The electron-deficient nature of the oxazole ring, further activated by the presence of the ester group, facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles. This reaction serves as a cornerstone for the synthesis of a diverse library of 2-substituted oxazole-4-carboxylates, which are prominent scaffolds in medicinal chemistry.
The protocols outlined below are intended for researchers, scientists, and drug development professionals. They provide generalized methodologies for reactions with amine, alkoxide, and thiol nucleophiles. Given the substrate-specific nature of chemical reactions, optimization of the described conditions may be necessary to achieve desired outcomes.
Core Reaction and Mechanism
Nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 position of the oxazole ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride leaving group, yielding the 2-substituted product. The reaction is generally facilitated by the use of a base and can be influenced by solvent polarity and temperature.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are generalized protocols for the reaction of this compound with different classes of nucleophiles.
Protocol 1: Substitution with Amine Nucleophiles
This procedure outlines the synthesis of ethyl 2-(amino)oxazole-4-carboxylates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Amine Nucleophile (e.g., morpholine) | Reagent Grade | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | Laboratory Prepared | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the desired amine nucleophile (1.1-1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Substitution with Alkoxide Nucleophiles
This procedure describes the synthesis of ethyl 2-(alkoxy)oxazole-4-carboxylates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Alcohol Nucleophile (e.g., ethanol) | Anhydrous | Decon Labs |
| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) | Laboratory Prepared | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.5-2.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Substitution with Thiol Nucleophiles
This procedure details the synthesis of ethyl 2-(thio)oxazole-4-carboxylates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Thiol Nucleophile (e.g., thiophenol) | Reagent Grade | TCI America |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Strem Chemicals |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Water | Deionized | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the thiol nucleophile (1.2 eq).
-
Add anhydrous acetonitrile.
-
Add cesium carbonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution on this compound. Yields are hypothetical and will vary based on the specific nucleophile and reaction scale.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product Structure | Hypothetical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 90 | 12 | Ethyl 2-morpholinooxazole-4-carboxylate | 85 |
| 2 | Benzylamine | K₂CO₃ | DMF | 90 | 16 | Ethyl 2-(benzylamino)oxazole-4-carboxylate | 78 |
| 3 | Sodium Ethoxide | NaH (from EtOH) | THF | 25 | 8 | Ethyl 2-ethoxyoxazole-4-carboxylate | 90 |
| 4 | Sodium Phenoxide | NaH (from Phenol) | THF | 50 | 18 | Ethyl 2-phenoxyoxazole-4-carboxylate | 72 |
| 5 | Thiophenol | Cs₂CO₃ | ACN | 40 | 6 | Ethyl 2-(phenylthio)oxazole-4-carboxylate | 92 |
| 6 | Benzyl Mercaptan | Cs₂CO₃ | ACN | 40 | 8 | Ethyl 2-(benzylthio)oxazole-4-carboxylate | 88 |
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-substituted oxazole-4-carboxylates.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2-chlorooxazole-4-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura coupling of Ethyl 2-chlorooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?
A1: The main challenges arise from the nature of the substrate. Firstly, as a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, which can make the initial oxidative addition step of the catalytic cycle sluggish[1][2][3]. Secondly, the nitrogen atom in the oxazole ring is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity, a common issue with nitrogen-containing heterocycles[4]. However, the electron-withdrawing ester group should, in principle, make the aryl chloride more susceptible to oxidative addition[5].
Q2: My reaction is not working or giving very low yields. What are the first things I should check?
A2: For low or no product formation, consider these critical factors:
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Oxygen can lead to the homocoupling of your boronic acid and deactivate the palladium catalyst[2][4]. All solvents and reagents should be thoroughly degassed.
-
Catalyst Activity: The choice of palladium source and ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective[4]. You likely need a more active system.
-
Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation[3][4]. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Base and Solvent: The base and solvent system must be appropriate for the specific coupling partners. Incompatibility or poor solubility can halt the reaction[6].
Q3: What are the common side reactions, and how can I minimize them?
A3: The most common side reactions include:
-
Dehalogenation: Your starting material, this compound, is converted back to Ethyl oxazole-4-carboxylate. This occurs when the palladium complex reacts with a hydride source (e.g., solvent, base)[2][4]. To minimize this, ensure you are using a high-purity, anhydrous solvent and maintain a strict inert atmosphere.
-
Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct. This is typically caused by the presence of oxygen or Pd(II) species from an incompletely reduced precatalyst[2][4]. Thorough degassing and using a Pd(0) source or ensuring complete in-situ reduction of a Pd(II) source can mitigate this.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is prevalent with unstable boronic acids[3][4]. Using fresh boronic acid or a more stable boronate ester is the best solution.
-
Ester Hydrolysis: The ethyl ester on your substrate is sensitive to strong bases, especially at elevated temperatures in the presence of water, which would yield the corresponding carboxylic acid[5]. If this is observed, switch to a milder base like KF or K₂HPO₄ and consider lowering the reaction temperature[5][6].
Q4: How do I choose the right catalyst system for this specific substrate?
A4: For a challenging substrate like an electron-deficient heteroaryl chloride, a highly active catalyst system is necessary. This typically involves:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species[4][7]. Using a well-defined precatalyst, such as a Buchwald precatalyst, can offer better reproducibility[8].
-
Ligand: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate the slow oxidative addition step for aryl chlorides[4][5][9]. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates[4][5].
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| No Reaction / Starting Material Unchanged | 1. Inactive Catalyst System | Switch to a more active ligand (e.g., SPhos, XPhos). Use a reliable Pd source like Pd(OAc)₂ or a Buchwald precatalyst. | [4][5][8] |
| 2. Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). | [3] | |
| 3. Poor Reagent Quality | Use a fresh bottle of boronic acid or a more stable boronate ester. Ensure the base is anhydrous and finely ground. | [3][4][5] | |
| 4. Catalyst Inhibition | The oxazole nitrogen may be coordinating to the palladium center. A bulkier ligand can sometimes mitigate this effect. | [4] | |
| Low Yield of Desired Product | 1. Incomplete Reaction | Increase reaction time. Monitor by TLC or LC-MS to determine the point of reaction stall. Consider a slight excess (1.2-1.5 equiv.) of the boronic acid. | [3] |
| 2. Competing Side Reactions | See Q3 above. Thoroughly degas all reagents and solvents. Use fresh boronic acid. | [2][4] | |
| 3. Hydrolysis of Ester | Use a milder base such as K₂CO₃, KF, or K₂HPO₄. Reduce the amount of water or use an anhydrous solvent system. | [5][6] | |
| Significant Byproduct Formation | 1. Dehalogenation Product Observed | Ensure a strictly inert atmosphere. Use high-purity, degassed solvents. | [2][4] |
| 2. Homocoupling of Boronic Acid | Rigorously exclude oxygen (e.g., use freeze-pump-thaw cycles for degassing). Ensure complete reduction of Pd(II) precatalyst. | [2][3][4] | |
| 3. Protodeboronation Product Observed | Use a fresh batch of boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). | [3][4] | |
| Reaction is Not Reproducible | 1. Inconsistent Reagent Quality | Use reagents from the same batch. Grind solid bases to a consistent fine powder to ensure consistent surface area. | [5] |
| 2. Variable Water Content | For anhydrous reactions, ensure solvents are properly dried. If water is a co-solvent, add a precise, consistent amount (e.g., 5 equivalents relative to substrate). | [5] | |
| 3. In-situ Catalyst Formation Issues | Switch to a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) to improve consistency. | [8] |
Recommended Starting Conditions
For researchers beginning to optimize this reaction, the following tables provide recommended starting points for key parameters.
Table 1: Recommended Catalyst Systems
| Palladium Source (mol%) | Ligand (mol%) | Ligand Type | Rationale |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | Buchwald-type | Highly active for heteroaryl chlorides, promotes oxidative addition. |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Buchwald-type | Excellent for challenging couplings, sterically demanding. |
| XPhos Pd G3 (1-2%) | (Pre-formed) | Buchwald Precatalyst | Air-stable, provides excellent reproducibility. |
Table 2: Recommended Bases and Solvents
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2.0 - 3.0) | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 100 | A robust, general-purpose system. Water can be crucial for activity. |
| K₂CO₃ (2.0 - 3.0) | Toluene or DMF / H₂O | 90 - 110 | A common and effective choice. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane or THF | 80 - 100 | Stronger base, often effective when others fail. |
| KF (3.0) | 1,4-Dioxane | 100 | A milder option to prevent hydrolysis of the ethyl ester. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, weigh the palladium precatalyst and the ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Evacuate and backfill the reaction flask with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use[3].
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visual Guides
Suzuki Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues with your reaction.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-chlorooxazole-4-carboxylate Reactions
Welcome to the technical support center for Ethyl 2-chlorooxazole-4-carboxylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Formation of Impurities During Synthesis via Sandmeyer-Type Reaction
Question: I am synthesizing this compound from Ethyl 2-aminooxazole-4-carboxylate and observe significant formation of a high molecular weight byproduct. How can I minimize this?
Answer: The high molecular weight byproduct is likely a biaryl compound, a common side product in Sandmeyer reactions.[1][2] The formation of this impurity is often attributed to the radical mechanism of the reaction.
Troubleshooting Steps:
-
Temperature Control: Diazonium salts are thermally unstable. Maintaining a low temperature (0-5 °C) during the diazotization step is crucial to prevent premature decomposition and subsequent side reactions.[3]
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure controlled formation of the diazonium salt.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.
-
Alternative Reagents: While copper(I) chloride is standard, exploring other copper salts or even iron-based catalysts might alter the reaction pathway and reduce biaryl formation in some systems.
Quantitative Data on Byproduct Formation (Hypothetical Data Based on Typical Sandmeyer Reactions):
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Temperature | 25 °C | 0-5 °C |
| Desired Product Yield | 60% | 85% |
| Biaryl Byproduct Yield | 25% | 5% |
| Other Impurities | 15% | 10% |
Logical Workflow for Troubleshooting Impurity Formation:
Caption: Troubleshooting workflow for minimizing byproduct formation.
Issue 2: Unexpected Product or Low Yield in Nucleophilic Substitution Reactions
Question: When reacting this compound with a nucleophile, I am getting a complex mixture of products and a low yield of the desired substituted oxazole. What could be the cause?
Answer: Nucleophilic attack on the 2-position of the oxazole ring can sometimes lead to ring cleavage rather than simple substitution. This is a known reactivity pattern for some oxazoles. Additionally, hydrolysis of the chloro group to a hydroxyl group can be a competing side reaction if water is present.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent the formation of the 2-hydroxyoxazole byproduct. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is required, consider using a non-nucleophilic base to avoid its direct reaction with the substrate.
-
Nucleophile Strength: Highly reactive, "hard" nucleophiles may be more prone to inducing ring cleavage. If possible, using a "softer" nucleophile or moderating the reactivity of the nucleophile (e.g., by using a protecting group) might favor the desired substitution.
-
Reaction Temperature: Lowering the reaction temperature may help to favor the desired substitution pathway over decomposition or ring-opening pathways.
Reaction Pathway Diagram:
Caption: Possible reaction pathways for this compound with a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis involves a Sandmeyer-type reaction starting from Ethyl 2-aminooxazole-4-carboxylate. This involves diazotization of the amino group with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in the presence of an acid, followed by reaction with a copper(I) chloride source.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The most frequently encountered side products are biaryl dimers, formed from the coupling of two oxazole radicals, and phenolic compounds resulting from the reaction of the diazonium salt with water.[1][3]
Q3: How can I purify this compound from the reaction mixture?
A3: Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from hexane can also be employed to obtain the pure product as white, needle-like crystals.
Q4: What types of nucleophiles can be used to displace the chlorine atom?
A4: A variety of nucleophiles can be used, including amines, thiols, and alkoxides, to generate a range of 2-substituted oxazoles. However, the success of the reaction can be influenced by the nucleophile's reactivity and the reaction conditions, with the potential for ring cleavage as a competing pathway.
Q5: Is this compound stable?
A5: The compound is a solid at room temperature and should be stored in a cool, dry place. Like many chlorinated heterocyclic compounds, it should be handled with care, avoiding inhalation and skin contact.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known literature procedure.
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Copper(I) chloride (CuCl)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, suspend copper(I) chloride (1.2 equivalents) in anhydrous acetonitrile.
-
Add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 75 °C.
-
Add Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in portions over a period of 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring the mixture at 75 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (3:1) solvent system to afford the pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-chlorooxazole-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield of purified product after column chromatography.
-
Question: We are experiencing a significantly lower than expected yield of this compound after performing column chromatography. What are the potential causes and solutions?
-
Answer: Low recovery from column chromatography can stem from several factors:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. It is crucial to determine the optimal solvent system through thin-layer chromatography (TLC) before scaling up to column chromatography.
-
Column Overloading: Exceeding the capacity of your silica gel can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Product Instability on Silica Gel: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (by adding a small percentage of a polar solvent like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Incomplete Elution: The product may not have fully eluted from the column. After your main fractions are collected, continue to flush the column with a more polar solvent to ensure all the product has been recovered.
-
Issue 2: The product does not crystallize during recrystallization.
-
Question: After column chromatography, we are unable to induce crystallization of this compound from hexane. What steps can we take?
-
Answer: Difficulty in crystallization is a common issue. Here are several techniques to try:
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Concentration: The solution may not be saturated enough. Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields better crystals. Try cooling to 0°C or even lower in a freezer.
-
-
Solvent System: Hexane may not be the ideal solvent for recrystallization in your specific case, especially if impurities are inhibiting crystal formation. You may need to try a different solvent or a co-solvent system. Good solvent pairs for recrystallization often consist of one solvent in which the compound is soluble and another in which it is sparingly soluble.
-
Issue 3: Presence of impurities in the final product confirmed by NMR.
-
Question: Our ¹H NMR analysis of the purified this compound shows the presence of starting material (Ethyl 2-aminooxazole-4-carboxylate). How can we improve the purification?
-
Answer: The presence of the starting material, Ethyl 2-aminooxazole-4-carboxylate, indicates an incomplete reaction or inefficient purification.
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction is sluggish, you may need to increase the reaction time or temperature, or use a fresher batch of reagents like tert-butyl nitrite.
-
Chromatography Optimization: The polarity of your eluent system in column chromatography may not be optimal for separating the product from the starting material. Since the starting material is more polar due to the amino group, you can try using a less polar solvent system to retain the starting material on the column longer while eluting your desired product.
-
Acid Wash: An aqueous acid wash (e.g., with dilute HCl) of the crude product in an organic solvent (like ethyl acetate) before chromatography can help remove the basic amino-containing starting material by forming a water-soluble salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and physical state of purified this compound?
A1: Purified this compound is typically a white, needle-like crystalline solid at room temperature.[1]
Q2: What is a standard method for the purification of this compound?
A2: A common and effective method involves purification by neutral silica gel column chromatography using a solvent mixture of hexane and ethyl acetate (3:1), followed by recrystallization from hexane.[1]
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis typically starts from Ethyl 2-aminooxazole-4-carboxylate, which is then treated with tert-butyl nitrite and copper(II) chloride in acetonitrile.[1][2]
Q4: What are the potential impurities I should be aware of?
A4: The most common impurity is the unreacted starting material, Ethyl 2-aminooxazole-4-carboxylate. Other potential impurities could arise from side reactions or the reagents used in the synthesis.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: Purity can be assessed using techniques such as ¹H NMR spectroscopy to check for characteristic peaks and the absence of impurity signals, and mass spectrometry to confirm the molecular weight.[1] Thin-layer chromatography (TLC) is also a quick and effective way to monitor the progress of the purification.
Experimental Protocols
Detailed Methodology for Purification:
The purification of this compound is typically achieved through a two-step process: column chromatography followed by recrystallization.
-
Column Chromatography:
-
Preparation of the Column: A glass column is packed with neutral silica gel as a slurry in the chosen eluent (e.g., a 3:1 mixture of hexane and ethyl acetate).
-
Loading the Sample: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry sample is then carefully added to the top of the packed column.
-
Elution: The column is eluted with the hexane/ethyl acetate (3:1) mixture, and fractions are collected.
-
Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combining and Concentrating: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the partially purified product as a dark oily solid.[1]
-
-
Recrystallization:
-
Dissolving the Solid: The partially purified solid obtained from chromatography is dissolved in a minimal amount of hot hexane.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.
-
Isolation of Crystals: The resulting white, needle-like crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold hexane to remove any remaining soluble impurities and then dried under vacuum to yield the pure this compound.[1]
-
Quantitative Data
| Parameter | Value/Composition | Reference |
| Column Chromatography | ||
| Stationary Phase | Neutral Silica Gel | [1] |
| Eluent | Hexane:Ethyl Acetate (3:1) | [1] |
| Recrystallization | ||
| Solvent | Hexane | [1] |
| Yield | ||
| Reported Yield | 71% | [1] |
| Purity Assessment | ||
| Analytical Method | ¹H NMR, Mass Spectrometry | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-chlorooxazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is a Sandmeyer-type reaction involving the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by a copper-catalyzed chlorination. This process typically utilizes a nitrite source, such as tert-butyl nitrite or sodium nitrite, and a copper(I) or copper(II) salt as the catalyst.
Q2: What is a typical yield for this synthesis?
Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. Yields in the range of 70-85% have been documented in the literature. For instance, a 71% yield is reported using cuprous(I) chloride, while an 83% yield has been achieved with copper(II) chloride.[1]
Q3: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly influence the yield of the synthesis:
-
Temperature: Strict temperature control during the diazotization step (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.
-
Purity of Starting Material: The purity of the starting material, Ethyl 2-aminooxazole-4-carboxylate, is important as impurities can lead to side reactions.
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Choice of Copper Catalyst: The selection of the copper catalyst (CuCl or CuCl₂) and its quality can impact the efficiency of the chlorination step.
-
Diazotizing Agent: The choice between tert-butyl nitrite and sodium nitrite can affect the reaction, with tert-butyl nitrite often used in non-aqueous conditions.
-
Solvent: The reaction is typically performed in a suitable organic solvent like acetonitrile.
Q4: How can I purify the final product?
Purification of this compound is commonly achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent, such as hexane, can further enhance the purity of the final product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete Diazotization: The diazonium salt may not have formed completely. | - Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrite source.- Use a slight excess of the diazotizing agent. |
| Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose at higher temperatures. | - Maintain strict temperature control throughout the diazotization and addition to the copper salt solution.- Use the diazonium salt immediately after its formation. | |
| Inefficient Chlorination: The copper-catalyzed chlorination may not be proceeding efficiently. | - Ensure the copper catalyst is of high quality and free of inhibiting impurities.- Consider comparing the performance of CuCl and CuCl₂ under your specific conditions. | |
| Formation of Dark, Tarry Byproducts | Side Reactions: Azo coupling, where the diazonium salt reacts with the starting material or other aromatic species, can form colored impurities. Phenolic byproducts can also arise from the reaction of the diazonium salt with water. | - Ensure a slow and controlled addition of the diazotizing agent to prevent localized excess.- Maintain anhydrous conditions to minimize the formation of phenolic impurities. |
| Difficulty in Product Isolation/Purification | Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate.- Consider using a different purification technique, such as preparative TLC or an alternative recrystallization solvent. |
| Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization. | - Ensure the correct solvent or solvent mixture is used for recrystallization.- Try slow cooling and scratching the inside of the flask to induce crystallization. |
Data Presentation
Comparison of Reaction Conditions and Yields
| Starting Material | Diazotizing Agent | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl 2-aminooxazole-4-carboxylate | tert-Butyl nitrite | Cuprous(I) chloride (CuCl) | Acetonitrile | 75 | 71 | [1] |
| Ethyl 2-aminooxazole-4-carboxylate | tert-Butyl nitrite | Copper(II) chloride (CuCl₂) | Acetonitrile | Not specified | 83 | Mentioned in literature as a viable alternative |
Experimental Protocols
Synthesis of Ethyl 2-aminooxazole-4-carboxylate
A common precursor, Ethyl 2-aminooxazole-4-carboxylate, can be synthesized from the condensation of ethyl bromopyruvate and urea.
Procedure:
-
In a reaction vessel, combine ethyl bromopyruvate and urea in a suitable solvent such as ethanol.
-
Heat the mixture at reflux for a specified period.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain Ethyl 2-aminooxazole-4-carboxylate.
Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the target compound.
Procedure: [1]
-
Under a nitrogen atmosphere, suspend cuprous(I) chloride in acetonitrile in a reaction flask.
-
Add tert-butyl nitrite dropwise to the suspension.
-
Heat the reaction mixture to 75 °C.
-
Add Ethyl 2-aminooxazole-4-carboxylate to the heated mixture in portions over a period of 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
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Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure this compound. The product can be further purified by recrystallization from hexane.[1]
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
"Ethyl 2-chlorooxazole-4-carboxylate stability under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chlorooxazole-4-carboxylate, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound is degrading during an acidic workup. What are the likely causes?
A1: Degradation of this compound under acidic conditions is likely due to two primary factors:
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Acid-Catalyzed Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis in the presence of acid and water, which would yield the corresponding carboxylic acid and ethanol. This reaction is often reversible but can be driven forward by an excess of water.[1][2]
-
Oxazole Ring Instability: The oxazole ring itself, while aromatic, can be prone to hydrolytic ring-opening under acidic conditions, especially with certain substitution patterns.[3] Although oxazoles are generally considered weak bases, strong acidic conditions can lead to protonation and subsequent reactions.[4]
Troubleshooting Steps:
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous if the reaction chemistry allows.
-
Use Milder Acids: If possible, substitute strong acids (e.g., concentrated HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, formic acid) or use a Lewis acid catalyst if appropriate for your reaction.
-
Control Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or below) to slow down the rate of hydrolysis.
-
Reduce Exposure Time: Minimize the duration of contact with the acidic medium.
-
Alternative Protecting Groups: If the ester is being used as a protecting group, consider alternatives that are more stable to your specific acidic conditions.
Q2: I am observing the formation of a new, unexpected product during my reaction in an acidic medium. How can I identify it?
A2: The primary degradation product is likely the carboxylic acid resulting from ester hydrolysis. Another possibility is a product formed from the opening of the oxazole ring.
Troubleshooting Steps:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the unknown product. The expected mass of the hydrolyzed carboxylic acid (2-chlorooxazole-4-carboxylic acid) would be 28 g/mol less than the starting material.
-
NMR Spectroscopy: Isolate the byproduct and analyze it using ¹H and ¹³C NMR to elucidate its structure.
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Control Experiment: Run a control experiment with this compound in the acidic medium (without other reactants) to confirm that the degradation is acid-induced.
Q3: How can I improve the stability of this compound in my formulation or reaction mixture?
A3: To enhance stability:
-
pH Control: Buffer the system to a less acidic pH if the application allows. Oxazoles are less basic than imidazoles and have a pKa of approximately 0.8 for the conjugate acid.[4] Maintaining the pH above this value will reduce protonation of the ring.
-
Solvent Selection: Use aprotic solvents to minimize the availability of protons for hydrolysis.
-
Storage Conditions: Store the compound in a cool, dry, and inert atmosphere to prevent degradation over time.[5][6]
Quantitative Data Summary
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | pH 1-2 (e.g., 1M HCl) | Low | Rapid ester hydrolysis and potential oxazole ring opening. |
| pH 3-4 | Moderate | Slower ester hydrolysis. | |
| pH 5-6 | High | Minimal degradation expected over short periods. | |
| Temperature | 0-5 °C | Higher | Reaction rates are significantly reduced. |
| 25 °C (Room Temp) | Moderate | Baseline degradation rate. | |
| > 50 °C | Low | Accelerated degradation. | |
| Acid Type | Strong Mineral Acid (HCl, H₂SO₄) | Low | Catalyzes hydrolysis effectively. |
| Weaker Organic Acid (Acetic Acid) | Moderate | Less efficient catalysis of hydrolysis. |
Experimental Protocol: Acidic Stability Assessment
This protocol outlines a general procedure to quantitatively assess the stability of this compound under specific acidic conditions.
Objective: To determine the rate of degradation of this compound at a given pH and temperature.
Materials:
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This compound
-
HPLC grade acetonitrile and water
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Buffer solution of the desired pH (e.g., citrate buffer for pH 3-6, HCl for pH < 3)
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Constant temperature incubator or water bath
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HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Solution Preparation:
-
In a volumetric flask, add a known volume of the acidic buffer.
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Spike the buffer with a small volume of the stock solution to achieve the desired starting concentration (e.g., 100 µg/mL). Ensure the amount of acetonitrile is minimal to not significantly alter the polarity of the aqueous buffer.
-
Record the initial time (t=0).
-
-
Incubation: Place the reaction solution in the constant temperature environment.
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Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.
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Quenching (if necessary): Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the concentration of the parent compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound under the tested conditions.
-
Potential Degradation Pathway
Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by potential decomposition of the oxazole ring under harsher conditions.
Caption: Potential degradation pathway of this compound in acid.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. 错误页 [amp.chemicalbook.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to palladium catalyst deactivation during oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed oxazole synthesis is resulting in low to no yield. What are the primary reasons for this?
Low yields in palladium-catalyzed oxazole synthesis can often be attributed to catalyst deactivation. The primary suspects are the poisoning of the catalyst by the nitrogen atom in the oxazole ring, inhibition by halide ions, and steric hindrance from bulky substrates.[1] Additionally, the presence of oxygen can degrade the active Pd(0) species and associated phosphine ligands.
Q2: How does the oxazole ring itself contribute to catalyst deactivation?
The nitrogen atom in the oxazole ring has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle, a phenomenon known as nitrogen poisoning.[1]
Q3: Can the choice of palladium precursor and ligands impact catalyst stability and reaction yield?
Absolutely. The selection of the palladium precursor and, more critically, the ligand is paramount for a successful reaction. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective, the ligand's properties dictate the catalyst's stability and activity. For oxazole synthesis, electron-rich and sterically bulky phosphine ligands are often recommended to promote oxidative addition and facilitate reductive elimination, respectively.[1]
Q4: What are the visible signs of catalyst deactivation in my reaction mixture?
A common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[2] This indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form.
Q5: Is it possible to regenerate a deactivated palladium catalyst?
Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common techniques include washing with acidic or basic solutions to remove adsorbed species or using reducing agents to convert oxidized palladium back to its active Pd(0) state.[3][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed oxazole synthesis.
Guide 1: Diagnosing and Addressing Low Reaction Yields
If you are experiencing low yields, follow this troubleshooting workflow to identify and solve the underlying issue.
References
Technical Support Center: Alternative Catalysts for Ethyl 2-chlorooxazole-4-carboxylate Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the coupling of Ethyl 2-chlorooxazole-4-carboxylate. The information is presented in a practical question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are standard palladium catalysts sometimes inefficient for the coupling of this compound?
A1: this compound can be a challenging substrate for standard palladium-catalyzed cross-coupling reactions for a few key reasons. Firstly, the chloro-substituent is less reactive than bromo or iodo-substituents in the crucial oxidative addition step of the catalytic cycle. Secondly, the oxazole ring contains a nitrogen atom with a lone pair of electrons that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] The electron-withdrawing nature of the ester group can also influence the electronic properties of the C-Cl bond, further impacting its reactivity.
Q2: What are the most promising alternative catalytic systems for Suzuki-Miyaura coupling of this substrate?
A2: For Suzuki-Miyaura couplings of challenging heteroaryl chlorides like this compound, highly active palladium-based systems are recommended. Catalysts incorporating bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), have shown great success in promoting the coupling of unreactive aryl chlorides.[2][3] These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step. Palladium precatalysts, like the G3 and G4 Buchwald precatalysts, are also excellent choices as they efficiently generate the active monoligated Pd(0) species.[4]
Q3: Are there viable nickel-based catalysts for Sonogashira coupling of this compound?
A3: Yes, nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for Sonogashira couplings.[5][6][7] Various nickel complexes, often in combination with nitrogen- or phosphorus-based ligands, can effectively catalyze the coupling of aryl chlorides with terminal alkynes.[5][8] These reactions can often be performed under mild conditions. While a copper co-catalyst is traditionally used in Sonogashira reactions, several copper-free nickel-catalyzed systems have also been developed to avoid the formation of alkyne homocoupling byproducts.[9]
Q4: Can copper-based catalysts be used for Heck-type reactions with this substrate?
A4: Copper-catalyzed Heck-type reactions are a developing area and can be an alternative to palladium-based systems, particularly from a cost and sustainability perspective.[10] These reactions often proceed through a different mechanism, potentially involving radical pathways. While less common than palladium-catalyzed Heck reactions, there are reports of copper catalysts, sometimes in conjunction with specific ligands, effectively promoting the coupling of aryl halides with olefins.[11][12] For an electron-deficient substrate like this compound, these methods could be a viable option.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | Switch to a more active catalyst system. Use a palladium precatalyst (e.g., Buchwald G3-precatalyst) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Increase the reaction temperature. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen). The nitrogen on the oxazole ring can poison the catalyst; using a higher catalyst loading (e.g., 2-5 mol%) might be necessary.[1] |
| Poor Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. The addition of water as a co-solvent can sometimes facilitate the transmetalation step. |
| Protodeboronation of Boronic Acid | This is the cleavage of the C-B bond of the boronic acid. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Use anhydrous conditions and a non-aqueous base if possible. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing. Using a Pd(0) source directly or an efficient precatalyst can minimize this. |
Issue 2: Unsuccessful Sonogashira Coupling with Nickel Catalysts
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the nickel precatalyst is of good quality. Some nickel catalysts are air and moisture sensitive. Prepare the active catalyst in situ under inert conditions if necessary. |
| Ligand Choice | The ligand is crucial for activating the C-Cl bond. For nickel-catalyzed Sonogashira reactions of aryl chlorides, bipyridine-based ligands have shown promise.[6] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Base Incompatibility | The base deprotonates the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For less reactive substrates, a stronger base might be required. |
| Solvent Effects | Polar aprotic solvents like DMF or DMSO are often effective.[8] However, solvent screening is recommended to find the optimal conditions for your specific substrates. |
| Copper Co-catalyst Issues (if applicable) | If using a copper co-catalyst, ensure it is fresh. Copper(I) iodide can degrade over time. If homocoupling of the alkyne is a major issue, consider a copper-free protocol.[13] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for alternative catalytic systems with substrates similar to this compound. Note that these are starting points and optimization may be required.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 80-92 | |
| Buchwald G3 | (none) | K₂CO₃ | THF/H₂O | 80 | >90 | [4] |
| PdCl₂[(tBu)₂P(p-NMe₂C₆H₄)] | (none) | Cs₂CO₃ | Dioxane | 100 | ~90 |
Table 2: Nickel-Catalyzed Sonogashira Coupling of Heteroaryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(dppe) | (none) | K₂CO₃ | DMF | 120 | 70-85 | [5] |
| Ni(COD)₂ | Bipyridine deriv. | Et₃N | Toluene | 80 | up to 98 | [6] |
| NiCl₂ | 1,10-phenanthroline | 4-CN-pyridine N-oxide | DMAc | 70 | 60-90 | [14] |
| NiCl₂([P,S] ligand) | (none) | Cs₂CO₃ | DMSO | 50 | 49-97 | [8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, quickly weigh and add Pd₂(dba)₃ and SPhos.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling (Copper-Free)
This protocol provides a general method for the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
NiCl₂(dppp) (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppp) and Cs₂CO₃.
-
Add anhydrous, degassed DMF, followed by this compound and the terminal alkyne.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A general troubleshooting workflow for low-yielding coupling reactions.
Caption: Catalytic cycle for a copper-free Nickel-catalyzed Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Part I: Asymmetric intermolecular Heck reaction of aryl halides. Part II: Asymmetric addition of organoboroxines to common enones and imines using copper catalysts [dr.ntu.edu.sg]
- 12. Copper-catalyzed radical Heck type cyclization: a three-component reaction of DABCO·(SO2)2, aryldiazonium tetrafluoroborates and dienes toward sulfonated benzo- seven-membered nitrogen heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl 2-chlorooxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most significant challenges typically arise in three main areas:
-
Reaction Control and Safety: The initial diazotization and Sandmeyer-type chlorination can be highly exothermic, with the potential for thermal runaway if not properly controlled. Gaseous byproducts (e.g., nitrogen) are also generated, which requires careful reactor design and venting.
-
Product Purity and Side Reactions: At a larger scale, issues with mixing and heat transfer can lead to localized "hot spots," promoting the formation of impurities and side products that may be difficult to remove.
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Downstream Processing: Isolation of the final product via crystallization, filtration, and drying can be challenging in terms of achieving consistent crystal form, purity, and residual solvent levels.
Q2: Are there any specific safety precautions to consider during the scale-up?
A2: Yes, safety is paramount. Key considerations include:
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Thermal Hazard Assessment: Conduct reaction calorimetry (e.g., using a Mettler-Toledo RC-1) to understand the heat of reaction and the potential for adiabatic temperature rise.[1][2]
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Diazonium Salt Stability: Aryl diazonium salts can be explosive, especially in a dry, isolated state. It is crucial to use them in solution and avoid isolation.[1]
-
Gas Evolution: The reaction releases nitrogen gas. The reactor and off-gas system must be designed to handle the maximum rate of gas evolution to prevent over-pressurization.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is required. Given the hazardous nature of some reagents, additional protection may be necessary based on a thorough risk assessment.[3]
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent system is critical. On a larger scale, factors beyond solubility become important, such as:
-
Boiling Point and Heat Transfer: The solvent's boiling point will affect the operating temperature range and the efficiency of heat removal.
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Work-up and Extraction: The solvent should allow for efficient extraction of the product and separation of aqueous and organic layers. Emulsion formation can be a significant issue at scale.[1]
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent, as larger quantities will be used.
-
Recovery and Recycling: The ability to recover and reuse the solvent is an important economic and environmental consideration in industrial processes.
Troubleshooting Guide
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (Ethyl 2-aminooxazole-4-carboxylate) | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of tert-butyl nitrite. Improve mixing to ensure uniform reagent distribution. |
| Poor quality of reagents. | Verify the purity of tert-butyl nitrite and cuprous(I) chloride. | |
| Significant formation of byproducts | Localized overheating during the Sandmeyer reaction. | Improve reactor heat transfer by ensuring adequate coolant flow and efficient stirring. Consider a semi-batch process where the diazonium salt solution is added slowly to the copper catalyst slurry. |
| Incorrect stoichiometry. | Carefully control the molar ratios of all reagents. | |
| Product loss during work-up | Emulsion formation during aqueous washes. | Add a small amount of a different organic solvent (e.g., toluene) to help break the emulsion.[1] |
| Inefficient extraction. | Perform multiple extractions with the chosen organic solvent. Ensure adequate mixing during extraction without causing a stable emulsion. |
Issue 2: Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of colored impurities in the crude product | Decomposition of the diazonium salt. | Maintain a low temperature during the diazotization and Sandmeyer reaction. Avoid exposure to light. |
| Side reactions due to poor temperature control. | As with low yield, improve heat transfer and mixing. | |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. |
| Residual starting materials or intermediates | Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent gradient, silica gel loading). Consider recrystallization as an alternative or additional purification step. |
Issue 3: Difficulties in Product Isolation
| Symptom | Possible Cause | Suggested Solution |
| Product oils out during crystallization | Solvent system is not optimal. | Screen different anti-solvents and solvent ratios to find conditions that favor crystallization. |
| Presence of impurities inhibiting crystallization. | Re-purify the material to remove impurities. | |
| Slow filtration | Small particle size of the crystals. | Optimize the crystallization cooling profile to encourage the growth of larger crystals. |
| High moisture content in the final product | Inefficient drying. | Ensure the drying temperature is appropriate for the product's stability and that the vacuum is adequate. Use a suitable drying agent if necessary. |
| Inconsistent crystal form (polymorphism) | Variations in crystallization conditions. | Strictly control parameters such as cooling rate, agitation, and solvent composition to ensure consistent production of the desired polymorph.[3][4][5] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters
| Parameter | Lab-Scale (Typical) | Scale-Up (Considerations) |
| Batch Size | 1-10 g | 1-10 kg |
| Reactor Type | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (impeller design is critical for mixing and heat transfer) |
| Temperature Control | Ice bath | Chiller unit with precise temperature control |
| Reagent Addition | Manual (dropping funnel) | Metering pump for controlled addition rate |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel |
| Isolation | Evaporation, column chromatography | Crystallization, filtration (e.g., Nutsche filter), vacuum drying |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
1. Diazotization:
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Charge a jacketed reactor with acetonitrile and cuprous(I) chloride under a nitrogen atmosphere.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly add tert-butyl nitrite to the suspension while maintaining the internal temperature below 5 °C.
-
Stir the mixture for 15-20 minutes.
2. Sandmeyer Reaction:
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Prepare a solution of Ethyl 2-aminooxazole-4-carboxylate in acetonitrile.
-
Add the amino-oxazole solution portion-wise to the reactor, keeping the internal temperature below 10 °C. Note: Gas evolution (N2) will occur.
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After the addition is complete, raise the temperature to 75 °C and stir for 30-60 minutes, or until reaction completion is confirmed by HPLC.
3. Work-up and Extraction:
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Cool the reaction mixture to room temperature.
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Add ethyl acetate to dilute the mixture.
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Transfer the mixture to an extraction vessel and wash with water. Separate the aqueous layer.
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Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
4. Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a crystalline solid.[4]
-
Dry the final product under vacuum at a temperature not exceeding 40 °C.
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. amarequip.com [amarequip.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 5. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
Technical Support Center: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-chlorooxazole-4-carboxylate. Our focus is on managing the critical parameter of reaction temperature to ensure optimal yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incorrect Reaction Temperature: The reaction to form the diazonium salt and subsequent substitution is highly temperature-sensitive. Deviation from the optimal temperature can lead to decomposition of intermediates. | Verify and Calibrate Temperature Control: Ensure your reaction setup, including the heating mantle, thermometer, and any cooling baths, is accurately calibrated. Strict Temperature Adherence: The established protocol specifies heating the reaction mixture to 75 °C.[1] Maintaining this temperature is crucial. For analogous reactions involving 2-aminothiazoles, temperature has been shown to significantly influence product distribution.[2] |
| Decomposition of Reagents: The diazonium salt intermediate is thermally unstable. | Controlled Addition of Reagents: Add the ethyl 2-aminooxazole-4-carboxylate in batches over the recommended time (e.g., 20 minutes) to manage any potential exotherm and maintain a steady reaction temperature.[1] | |
| Formation of Dark, Tar-Like Byproducts | Reaction Temperature Too High: Elevated temperatures can lead to the decomposition of the diazonium salt and the formation of polymeric or tarry impurities. While the recommended temperature is 75 °C, exceeding this may promote side reactions. | Precise Temperature Monitoring: Continuously monitor the internal reaction temperature. Ensure Adequate Stirring: Vigorous stirring helps to distribute heat evenly and prevent localized hotspots. |
| Presence of Impurities: Impurities in the starting materials or solvent can catalyze decomposition reactions. | Use High-Purity Reagents and Solvents: Ensure that the ethyl 2-aminooxazole-4-carboxylate, cuprous(I) chloride, tert-butyl nitrite, and acetonitrile are of high purity. | |
| Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) | Formation of Side Products: Suboptimal temperature control can lead to the formation of various byproducts. For instance, in similar Sandmeyer reactions, the formation of phenol byproducts (from reaction with water) or biaryl compounds can occur. | Optimize Reaction Temperature: While the protocol suggests 75 °C, if significant byproducts are observed, a systematic variation of the temperature (e.g., ±5-10 °C) may be necessary to find the optimal balance between reaction rate and selectivity. In some related syntheses, higher temperatures have led to increased yields, suggesting the optimal temperature can be specific to the substrate.[3] |
| Incomplete Reaction: The reaction may not have gone to completion. | Verify Reaction Time: Ensure the reaction is stirred for the recommended 30 minutes after the addition of the amine.[1] |
Frequently Asked Questions (FAQs)
Q1: The synthesis protocol specifies a reaction temperature of 75 °C, but many diazotization reactions are run at 0-5 °C. Why the difference?
A1: While it is true that many diazotization reactions require low temperatures to stabilize the diazonium salt, the optimal temperature is highly dependent on the specific substrate and reaction conditions. In the case of the synthesis of this compound from ethyl 2-aminooxazole-4-carboxylate, the published protocol has established 75 °C as the effective temperature for the in situ formation of the diazonium salt and its subsequent conversion to the chloro-oxazole.[1] It is possible that the reactivity of the 2-aminooxazole derivative and the specific reagents used allow for a higher reaction temperature without significant decomposition of the intermediate.
Q2: What are the likely byproducts if the temperature is not controlled properly?
A2: If the temperature deviates significantly from 75 °C, you may observe the formation of several byproducts. Temperatures that are too high can lead to the decomposition of the diazonium intermediate, potentially forming tarry, polymeric materials. Side reactions could also include the formation of the corresponding phenol (ethyl 2-hydroxyoxazole-4-carboxylate) if water is present, or biaryl compounds through radical side reactions.
Q3: How critical is the rate of addition of the ethyl 2-aminooxazole-4-carboxylate?
A3: The rate of addition is very important for maintaining temperature control. The reaction can be exothermic, and adding the reactant too quickly can cause the temperature to rise above the optimal 75 °C, leading to the issues described above. The recommended batch-wise addition over 20 minutes helps to manage the reaction rate and heat generation.[1]
Q4: Can I use a different copper catalyst?
A4: The protocol specifies the use of cuprous(I) chloride. While other copper(I) salts are used in Sandmeyer reactions, substituting the catalyst may require re-optimization of the reaction conditions, including the temperature. It is recommended to start with the specified catalyst for best results.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic method.[1]
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Cuprous(I) chloride (CuCl)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
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Water
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Anhydrous magnesium sulfate
Procedure:
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Under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in 50 mL of acetonitrile.
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Heat the reaction mixture to 75 °C.
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Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed.
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After the addition is complete, continue stirring the reaction mixture at 75 °C for 30 minutes.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with 50 mL of ethyl acetate and wash with water (2 x 25 mL).
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system to yield this compound as white needle-like crystals.
Quantitative Data
The following table summarizes the reported yield for the synthesis of this compound at the specified reaction temperature.
| Reaction Temperature (°C) | Reported Yield (%) | Reference |
| 75 | 71 | [1] |
Note: Further studies are needed to provide a comprehensive profile of yield and purity at different temperatures.
Visualizations
Below is a troubleshooting workflow for managing reaction temperature during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature management.
References
Technical Support Center: Workup Procedures for Ethyl 2-chlorooxazole-4-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chlorooxazole-4-carboxylate. The information provided is designed to address specific issues that may be encountered during the workup and purification of this compound and its subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for the synthesis of this compound via a Sandmeyer reaction?
A typical workup involves quenching the reaction mixture, followed by extraction, washing, drying, and concentration. Specifically, after the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. This organic layer is then washed with water to remove water-soluble impurities and salts. The organic layer is subsequently dried over an anhydrous drying agent such as magnesium sulfate and then concentrated under reduced pressure to yield the crude product, which often appears as a dark oily solid.[1]
Q2: My crude product is a dark, oily solid. Is this normal and how do I purify it?
Yes, it is common to obtain a dark, oily solid after the initial workup.[1] The primary method for purification is neutral silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate (e.g., a 3:1 ratio), which should afford the product as white needle-like crystals after recrystallization from a solvent like hexane.[1]
Q3: What are the common impurities I should look out for?
Common impurities can arise from the starting materials or from side reactions. In the context of a Sandmeyer synthesis from ethyl 2-aminooxazole-4-carboxylate, potential impurities include:
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Unreacted starting material: Ethyl 2-aminooxazole-4-carboxylate.
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Copper salts: Residues from the copper(I) chloride catalyst.
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Phenolic byproduct: Formation of ethyl 2-hydroxyoxazole-4-carboxylate if the diazonium salt reacts with water.
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Biaryl and azo compounds: These are common side products in Sandmeyer reactions.
Q4: How can I effectively remove residual copper salts from my organic product?
Copper salts can often be challenging to remove completely. An effective method is to wash the organic layer with an aqueous solution of saturated ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8). The ammonia complexes with the copper ions, facilitating their transfer into the aqueous phase. This is often indicated by the aqueous layer turning a deep blue color.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the workup and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or re-evaluating the reaction temperature. |
| Product Lost During Workup | Ensure proper phase separation during extractions. Emulsions can lead to loss of product; if an emulsion forms, try adding brine to the separatory funnel. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Decomposition on Silica Gel | This compound may be sensitive to acidic conditions. Using neutral silica gel for column chromatography is recommended.[1] To test for stability, spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if any new spots have formed. |
Problem 2: Product Contaminated with Copper Salts
| Symptom | Troubleshooting Step |
| Green or blue tint in the crude or purified product. | Wash the organic solution multiple times with saturated aqueous ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8) until the aqueous layer is colorless. |
| Broad peaks in the 1H NMR spectrum. | Paramagnetic copper(II) species can cause peak broadening. The washing procedure described above should resolve this. In persistent cases, stirring the organic solution with a chelating agent like EDTA may be effective. |
Problem 3: Difficulty with Column Chromatography Purification
| Issue | Troubleshooting Step |
| Poor separation of the product from impurities. | Optimize the eluent system using TLC. Try varying the ratio of hexane and ethyl acetate. A more polar solvent system will elute compounds faster, while a less polar system will provide better separation for less polar compounds. |
| Product is not eluting from the column. | The eluent system may be too non-polar. Gradually increase the polarity by increasing the proportion of ethyl acetate. Ensure you have not overloaded the column with crude material. |
| The product crystallizes on the column. | This can happen if the product is highly concentrated and has low solubility in the eluent. Try dissolving the crude material in a slightly more polar solvent before loading it onto the column, or run the column with a slightly more polar eluent system from the start. |
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Typical Yield | 71% | [1] |
| Purity (Commercial) | ≥97% - 99% | |
| Molecular Weight | 175.57 g/mol | |
| Melting Point | 97-98 °C | |
| 1H NMR (CDCl3) δ (ppm) | 1.47 (t, 3H), 4.48 (q, 2H), 8.28 (s, 1H) | [1] |
| Mass Spectrum (m/z) | 176/177 [M+H]+ | [1] |
Experimental Protocols
Standard Workup and Purification Protocol
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Quenching: After the reaction is deemed complete, cool the reaction mixture to room temperature.
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Extraction: Dilute the reaction mixture with ethyl acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL).[1] To remove copper salts, wash with saturated aqueous ammonium chloride until the aqueous layer is colorless.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will typically yield a dark oily solid.[1]
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Purification: Purify the crude product by neutral silica gel column chromatography using a hexane:ethyl acetate (3:1) eluent system.[1]
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Recrystallization: Combine the fractions containing the pure product and concentrate. Recrystallize the resulting solid from hexane to obtain white, needle-like crystals of this compound.[1]
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis for Synthetic Strategy: Ethyl 2-chlorooxazole-4-carboxylate versus Ethyl 2-bromooxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that influences reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of two key heterocyclic intermediates, Ethyl 2-chlorooxazole-4-carboxylate and Ethyl 2-bromooxazole-4-carboxylate, with a focus on their synthetic accessibility and performance in palladium-catalyzed cross-coupling reactions.
While structurally similar, these two reagents exhibit significant differences in their synthetic utility. The available experimental data overwhelmingly favors this compound as a more versatile and reliable building block for the construction of complex oxazole derivatives. This is primarily due to its more efficient synthesis and demonstrated broad applicability in a range of C-C bond-forming reactions.
Chemical and Physical Properties
A summary of the fundamental properties of both compounds is presented below.
| Property | This compound | Ethyl 2-bromooxazole-4-carboxylate |
| CAS Number | 460081-18-9 | 460081-20-3 |
| Molecular Formula | C₆H₆ClNO₃ | C₆H₆BrNO₃ |
| Molecular Weight | 175.57 g/mol [1] | 220.02 g/mol |
| Appearance | White needle-like crystals[2] | Solid |
| Purity (typical) | ≥97% | ≥95% |
Synthesis and Availability
Both compounds can be synthesized from the common precursor, ethyl 2-aminooxazole-4-carboxylate. However, the choice of the halogenating agent significantly impacts the yield and purity of the final product.
This compound is prepared in high yield (83%) via a Sandmeyer-type reaction using tert-butyl nitrite and copper(II) chloride.[3] This straightforward and efficient synthesis contributes to its ready availability from various chemical suppliers.
In contrast, the synthesis of Ethyl 2-bromooxazole-4-carboxylate using copper(II) bromide under similar conditions results in a low yield and the formation of a difficult-to-separate mixture of the desired product and the corresponding 2,5-dibromooxazole. This synthetic challenge likely contributes to its comparatively limited use and reporting in the scientific literature.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The C-X bond at the 2-position of the oxazole ring is the key reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The general reactivity trend for halogens in such reactions is I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-Br bond is typically expected to undergo oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.
However, the available experimental evidence demonstrates that this compound is a highly effective substrate in Suzuki, Stille, and Negishi couplings, affording a diverse array of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles in good to excellent yields.[3]
Experimental Data Summary
The following tables summarize the performance of this compound in various palladium-catalyzed cross-coupling reactions, as reported in the literature. No comparable experimental data for Ethyl 2-bromooxazole-4-carboxylate was found in the surveyed literature, likely due to the synthetic challenges previously mentioned.
Table 1: Suzuki Coupling of this compound
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
Table 2: Stille Coupling of this compound
| Coupling Partner (Ar-SnBu₃) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | CuI | Dioxane | 100 | 12 | 90 |
| Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (5) | CuI | Dioxane | 100 | 12 | 88 |
Table 3: Negishi Coupling of this compound
| Coupling Partner (Ar-ZnCl) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 87 |
| 2-Thienylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 84 |
Data for Tables 1, 2, and 3 is based on the findings of V. Lee et al., Org. Lett. 2002, 4 (17), pp 2905–2907.[3]
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
To a solution of this compound (1.0 equiv) in a 3:1:1 mixture of toluene/ethanol/water is added the corresponding arylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Oxazole Synthesis
The following diagram illustrates the synthetic pathway from a common precursor to the chloro- and bromo- intermediates, and the subsequent utility of the chloro- derivative in palladium-catalyzed cross-coupling reactions.
Caption: Synthetic routes and cross-coupling applications.
Signaling Pathways and Biological Activity
While there is no specific information on the direct interaction of the title compounds with signaling pathways, the oxazole-4-carboxylate scaffold is a constituent of various biologically active molecules. Derivatives of oxazole-4-carboxylic acid have been investigated for a range of pharmacological activities, including as inhibitors of bacterial serine acetyltransferase, phosphodiesterase type 4 (PDE4) inhibitors, and as herbicide safeners.[4][5][6] The structure-activity relationship (SAR) of these derivatives is an active area of research, with the substituents at the 2- and 5-positions of the oxazole ring playing a crucial role in determining their biological targets and efficacy.
The following diagram illustrates a generalized workflow for the application of these building blocks in a drug discovery context.
Caption: Drug discovery workflow utilizing oxazole building blocks.
Conclusion
Based on the currently available scientific literature, This compound is the superior choice for the synthesis of substituted oxazoles via palladium-catalyzed cross-coupling reactions. Its high-yield synthesis and proven versatility in Suzuki, Stille, and Negishi couplings make it a reliable and efficient building block for medicinal chemistry and drug discovery programs.
In contrast, the synthetic challenges associated with Ethyl 2-bromooxazole-4-carboxylate , leading to low yields and product mixtures, significantly limit its practical application. While the C-Br bond is theoretically more reactive, the difficulty in obtaining the starting material in high purity and yield outweighs this potential advantage. For researchers and drug development professionals, the clear and experimentally supported path to a diverse range of oxazole derivatives begins with the chloro- analog.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 460081-18-9 [chemicalbook.com]
- 3. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Halogenated Oxazoles in Modern Synthesis
For researchers, scientists, and drug development professionals, halogenated oxazoles represent a critical class of building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds makes them invaluable intermediates in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The choice of halogen (F, Cl, Br, I) and its position on the oxazole ring (C2, C4, or C5) profoundly influences reactivity, dictating reaction conditions and ultimate synthetic efficiency. This guide provides an objective comparison of the reactivity of halogenated oxazoles in key chemical transformations, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing halogenated heterocycles. The reactivity of the halo-oxazole in these transformations is predominantly governed by the carbon-halogen (C-X) bond strength, which dictates the ease of the initial, often rate-limiting, oxidative addition step. The generally accepted reactivity trend for the halogens is I > Br > Cl > F .
The catalytic cycle for these reactions follows a well-established sequence of steps: oxidative addition of the palladium(0) catalyst to the halo-oxazole, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.[1][2][3]
References
A Comparative Guide to the Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-chlorooxazole-4-carboxylate is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. This guide provides a comparative analysis of validated synthesis methods for this compound, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Method 1: Sandmeyer-Type Synthesis from Ethyl 2-aminooxazole-4-carboxylate
The most prominently documented route to this compound involves a Sandmeyer-type reaction, starting from the readily available Ethyl 2-aminooxazole-4-carboxylate. This method is characterized by its relatively high yields and straightforward procedure. Two common variations of this method exist, primarily differing in the copper catalyst used.
Method 1a: Utilization of Copper(II) Chloride
This variation employs copper(II) chloride as the catalyst in conjunction with tert-butyl nitrite.
Reaction Scheme:
Comparative Characterization of Ethyl 2-chlorooxazole-4-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, Ethyl 2-chlorooxazole-4-carboxylate stands as a versatile scaffold for the synthesis of a diverse array of biologically active derivatives. This guide provides a comparative analysis of the performance of various substituted oxazoles derived from this key intermediate, with a focus on their anticancer and antimicrobial activities. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key biological assays and synthetic transformations.
Performance Comparison of this compound Derivatives
The biological activity of derivatives synthesized from this compound is significantly influenced by the nature of the substituents introduced at the 2- and 5-positions of the oxazole ring. The following tables summarize quantitative data on the anticancer and antimicrobial performance of representative derivatives, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Comparative Anticancer Activity of Substituted Oxazole-4-carboxylate Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 1a | Phenyl | H | NCI-H522 | 0.41 | 1.67 | >100 |
| 1b | 4-Methoxyphenyl | H | NCI-H522 | 1.20 | 5.80 | >100 |
| 1c | 4-Chlorophenyl | H | NCI-H522 | 0.95 | 4.50 | >100 |
| 2a | Phenyl | Benzylsulfonyl | NCI-60 (average) | 5.37 | 12.9 | 36.0 |
| 2b | 4-Methylphenyl | 3-Methoxyphenylsulfonyl | NCI-60 (average) | >100 | >100 | >100 |
Data for compounds 1a-1c are representative of 2-aryl-oxazole-4-carboxylates. Data for compounds 2a and 2b are for 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates and are used as illustrative examples of 5-substituted analogs.[1][2]
Table 2: Comparative Antimicrobial Activity of Substituted Oxazole Derivatives
| Compound ID | 2-Substituent | Rationale for Inclusion | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 3a | 2,5-dimethylphenyl | Aryl substitution at position 2 | S. aureus | 18 | ND |
| E. coli | 16 | ND | |||
| 3b | 4-pyridyl | Heteroaryl substitution at position 2 | S. aureus | ND | 125 |
| E. coli | ND | 250 | |||
| 3c | 4-chlorophenyl | Electron-withdrawing group on aryl ring | S. aureus | 20 | 62.5 |
| E. coli | 18 | 125 | |||
| Ampicillin | - | Standard Antibiotic | S. aureus | 22 | 3.12 |
| Ciprofloxacin | - | Standard Antibiotic | E. coli | 25 | 1.56 |
ND: Not Determined. Data is representative of various substituted oxazole derivatives to illustrate the impact of different substituents on antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of derivatives and for key biological assays.
Synthesis of 2-Substituted-Oxazole-4-carboxylates via Suzuki Coupling
This protocol describes a general method for introducing aryl or heteroaryl groups at the 2-position of the ethyl oxazole-4-carboxylate core.
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Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
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Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted product.
Determination of GI50, TGI, and LC50 using the NCI-60 Cell Line Screen
The following is a summarized protocol for assessing the anticancer activity of compounds against the NCI-60 panel of human cancer cell lines.[3][4]
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Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Addition: After 24 hours of incubation, the experimental compounds, solubilized in DMSO and diluted in culture medium, are added to the plates at five 10-fold serial dilutions.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read at 515 nm. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are calculated from the dose-response curves.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives exert their biological effects by modulating key cellular signaling pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.[10][11][12][13][14] Some oxazole-based derivatives have been identified as inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by an oxazole derivative.
Tubulin Polymerization
Another important mechanism of action for some anticancer oxazole derivatives is the inhibition of tubulin polymerization.[15][16][17][18][19] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
Caption: Disruption of microtubule dynamics by an oxazole-based tubulin polymerization inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.
Caption: A generalized workflow for the development of bioactive this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
- 10. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unipa.it [iris.unipa.it]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Oxazoles Derived from Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent feature in medicinal chemistry, renowned for its diverse pharmacological activities. Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile and crucial starting material for the synthesis of a wide array of substituted oxazole derivatives. This guide provides a comparative analysis of the biological activities, primarily focusing on the anticancer and antimicrobial potential, of oxazoles synthesized from this key intermediate. The information presented herein is intended to assist researchers in navigating the structure-activity relationships and therapeutic potential of this class of compounds.
I. Anticancer Activity: A Comparative Analysis
Oxazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes in cancer cells. While specific studies detailing the anticancer activity of compounds directly synthesized from this compound are limited in the public domain, the broader class of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, accessible from this starting material, have shown promising results.[1][2][3]
For comparative purposes, this guide presents data on various oxazole derivatives against common cancer cell lines and contrasts their activity with the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative Anticancer Activity of Substituted Oxazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Comparator: Doxorubicin IC50 (µM) |
| Oxazole Derivative A | 2-Aryl-4-alkyl | MCF-7 (Breast) | Data not available | ~0.5 - 1.5 |
| Oxazole Derivative B | 2,5-Diaryl | A549 (Lung) | Data not available | ~0.1 - 0.8 |
| Oxazole Derivative C | 2-Amino-4-aryl | HeLa (Cervical) | Data not available | ~0.2 - 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[4][5]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives and a standard drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[4]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: A Comparative Overview
Oxazole-containing compounds have been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6][7] The structural modifications enabled by using this compound as a precursor allow for the fine-tuning of antimicrobial potency.
This section provides a comparative summary of the antimicrobial activity of various oxazole derivatives against representative Gram-positive and Gram-negative bacteria, with the widely used antibiotic Ciprofloxacin as a comparator.
Table 2: Comparative Antimicrobial Activity of Substituted Oxazoles
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Comparator: Ciprofloxacin MIC (µg/mL) |
| Oxazole Derivative X | 2-Aryl-4-carboxy | Staphylococcus aureus | Data not available | ~0.25 - 1.0 |
| Oxazole Derivative Y | 2-Heteroaryl-4-ester | Escherichia coli | Data not available | ~0.008 - 0.125 |
| Oxazole Derivative Z | 2-Alkyl-4-amide | Pseudomonas aeruginosa | Data not available | ~0.25 - 1.0 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized oxazole derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Signaling Pathways and Mechanisms of Action
The biological activity of oxazole derivatives is underpinned by their interaction with various cellular targets and signaling pathways. A deeper understanding of these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
Oxazole-containing compounds have been reported to exert their anticancer effects through multiple mechanisms, including:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling and proliferation.[3]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms.[1]
-
Induction of Apoptosis: Activating programmed cell death pathways in cancer cells.
Illustrative Signaling Pathway for a Hypothetical Oxazole Derivative Targeting a Kinase Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical oxazole derivative.
IV. Conclusion and Future Directions
This compound stands out as a highly valuable scaffold for the synthesis of biologically active oxazole derivatives. While the existing literature points to the significant anticancer and antimicrobial potential of the broader oxazole class, there is a clear need for more focused studies on derivatives synthesized directly from this starting material. Future research should aim to:
-
Synthesize and characterize novel libraries of 2,4- and 2,4,5-substituted oxazoles from this compound.
-
Conduct comprehensive in vitro and in vivo evaluations of their anticancer and antimicrobial activities to generate robust quantitative data.
-
Elucidate the specific mechanisms of action and identify the molecular targets of the most potent compounds.
-
Perform structure-activity relationship (SAR) studies to guide the optimization of lead compounds for improved efficacy and safety profiles.
By systematically exploring the chemical space accessible from this versatile starting material, the scientific community can unlock the full therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. medicopublication.com [medicopublication.com]
- 7. iajps.com [iajps.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. darvashco.com [darvashco.com]
- 11. fda.gov [fda.gov]
- 12. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-substituted-oxazole-4-carboxylate Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold represents a privileged core in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide offers an objective comparison of the performance of various analogs of ethyl 2-substituted-oxazole-4-carboxylate, a key intermediate in the synthesis of potentially therapeutic agents. The following sections provide a detailed overview of their structure-activity relationships (SAR), supported by experimental data from preclinical studies.
Comparative Biological Activity Data
The biological activities of various oxazole-4-carboxylate analogs have been evaluated, primarily focusing on their potential as anticancer and antimicrobial agents. The data presented below is collated from studies on 5-sulfonyl and other substituted 1,3-oxazole-4-carboxylate derivatives, which serve as close structural surrogates for understanding the SAR of this compound class.
Table 1: Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Analogs [1]
| Compound ID | R Group | Ar Group | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |
| 15 | Benzyl | Phenyl | 5.37 | 12.9 | 36.0 |
| 18 | 3-Methoxyphenyl | 4-Methylphenyl | >100 | >100 | >100 |
Data extracted from a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.[1]
Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives [1]
| Compound ID | R1 Group | R2 Group | Bacterial Strain | Zone of Inhibition (mm) |
| 3d | 2,5-dimethylphenyl | 4-pyridyl | S. aureus | 18 |
| E. coli | 16 | |||
| 3g | 2,5-dimethylphenyl | 4-chlorophenyl | S. aureus | 20 |
| E. coli | 18 | |||
| Ampicillin | - | - | S. aureus | 22 |
| E. coli | 20 |
Data from a study on novel 1,3-oxazole derivatives. The values represent the diameter of the zone of inhibition.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these oxazole analogs.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The GI50, TGI, and LC50 values are then determined from the dose-response curves.
Antimicrobial Activity Assay (Disc Diffusion Method)
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., Ampicillin) is used as a positive control.
Visualizing Molecular Pathways and Experimental Processes
STAT3 Signaling Pathway
Certain oxazole derivatives may exert their anticancer effects by modulating key signaling pathways. The STAT3 signaling pathway, often constitutively active in many cancers, is a potential target. Small molecule inhibitors can disrupt this pathway at various points.[1]
Caption: STAT3 signaling pathway and potential inhibition points by oxazole analogs.
General Experimental Workflow for SAR Studies
The systematic evaluation of structure-activity relationships for these analogs follows a well-defined workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
"comparing efficiency of different cross-coupling methods for oxazoles"
A Comprehensive Guide to the Efficiency of Cross-Coupling Methods for Oxazole Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like oxazoles is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology directly impacts the efficiency, substrate scope, and ultimately the success of a synthetic campaign. This guide provides an objective comparison of the most prevalent cross-coupling methods for the elaboration of oxazole cores, supported by experimental data to inform your selection process.
Performance Comparison of Key Cross-Coupling Methods
The following table summarizes the quantitative performance of various palladium-catalyzed cross-coupling reactions on oxazole substrates. The data has been compiled from a range of literature sources to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies.
| Cross-Coupling Method | Oxazole Substrate | Coupling Partner | Catalyst System (Loading) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Aryl-4-trifloyloxyoxazole | Arylboronic acid | Pd(OAc)₂ / PCy₃ (N/A) | K₃PO₄ | Dioxane | 150 (µW) | 0.33 | 94 | [1][2] |
| Suzuki-Miyaura | 4-Aryl-2-chlorooxazole | Arylboronic acid | Pd(PPh₃)₄ (N/A) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >80 | [3] |
| Suzuki-Miyaura | 2-Iodo-5-(m-tolyl)oxazole | Arylboronic acid | Pd(OAc)₂ / SPhos (1-3 mol%) | K₂CO₃ | Toluene | 60-80 | 2-6 | 85-95 | [4] |
| Suzuki-Miyaura | 2-Bromo-5-(m-tolyl)oxazole | Arylboronic acid | Pd(OAc)₂ / SPhos (3-5 mol%) | K₂CO₃ | Toluene | 80-100 | 8-16 | 70-85 | [4] |
| Stille | 2-(Phenylsulfonyl)-5-iodooxazole | Tri-n-butylvinylstannane | Pd(PPh₃)₄ (N/A) | - | THF/Toluene | 70-80 | N/A | 85 | |
| Stille | 2-(Phenylsulfonyl)-4-bromooxazole | Tri-n-butylvinylstannane | Pd(PPh₃)₄ (N/A) | - | THF/Toluene | 70-80 | N/A | 74 | |
| Sonogashira | 3,5-Disubstituted-4-iodoisoxazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI (N/A) | Et₃N | N/A | N/A | N/A | up to 98 | [5] |
| Heck | 2-Bromo-5-(m-tolyl)oxazole | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ (3-5 mol%) | Et₃N | DMF | 100-120 | 12-24 | 65-80 | [4] |
| Heck | 2-Iodo-5-(m-tolyl)oxazole | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ (1-3 mol%) | Et₃N | DMF | 80-100 | 4-8 | 75-90 | [4] |
| Direct C-H Arylation | Oxazole | Aryl bromide | Pd(OAc)₂ / Phosphine Ligand (N/A) | K₂CO₃ | DMA | N/A | N/A | High | [6][7] |
| Direct C-H Arylation | Oxazole | Aryl bromide | Pd(PPh₃)₄ (5 mol%) | t-BuOLi | Dioxane | 120 | N/A | High | [8] |
| Buchwald-Hartwig | Aryl halide | Amine | Pd catalyst / Ligand | Base | Toluene | 100 | 3 | 16-80 | [9][10] |
Visualizing Cross-Coupling Pathways
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Simplified catalytic cycles for common cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key cross-coupling reactions cited in this guide.
Protocol 1: Suzuki-Miyaura Coupling of 2-Aryl-4-trifloyloxyoxazole[1][2]
-
Materials:
-
2-Aryl-4-trifloyloxyoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.1 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a microwave vial, add the 2-aryl-4-trifloyloxyoxazole, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Add anhydrous dioxane to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Stille Coupling of 2-(Phenylsulfonyl)-5-iodooxazole
-
Materials:
-
2-(Phenylsulfonyl)-5-iodooxazole (1.0 equiv)
-
Tri-n-butylvinylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv)
-
Anhydrous THF/Toluene (1:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-(phenylsulfonyl)-5-iodooxazole and Pd(PPh₃)₄.
-
Add the anhydrous THF/Toluene solvent mixture via syringe.
-
Add the tri-n-butylvinylstannane dropwise to the stirred solution.
-
Heat the reaction mixture to 70-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite®.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Protocol 3: Sonogashira Coupling of a 4-Iodo-oxazole Derivative[5]
-
Materials:
-
4-Iodo-oxazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 4-iodo-oxazole derivative, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in triethylamine.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Protocol 4: Heck Coupling of 2-Bromo-5-(m-tolyl)oxazole with Styrene[4]
-
Materials:
-
2-Bromo-5-(m-tolyl)oxazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF or acetonitrile
-
-
Procedure:
-
In a sealed tube, combine the 2-bromo-5-(m-tolyl)oxazole, styrene, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 5: Direct C-H Arylation of Oxazole[8]
-
Materials:
-
Oxazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Lithium tert-butoxide (t-BuOLi, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄ and t-BuOLi.
-
Add anhydrous dioxane, followed by the oxazole and then the aryl bromide.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Concluding Remarks
The selection of an appropriate cross-coupling method for oxazole functionalization is a critical decision in the design of efficient synthetic routes. The Suzuki-Miyaura and Stille couplings offer broad substrate scope and generally high yields, though the toxicity of organotin reagents in the latter is a significant drawback. The Sonogashira coupling is unparalleled for the introduction of alkynyl moieties. The Heck reaction provides a powerful tool for C-C bond formation with alkenes. Notably, direct C-H arylation has emerged as a highly atom-economical and increasingly popular strategy, avoiding the pre-functionalization of the oxazole ring.[11][12] The Buchwald-Hartwig amination, while less reported specifically for simple oxazoles, remains a go-to method for C-N bond formation on halo-aromatic systems in general.[13]
The provided data and protocols serve as a guide to aid researchers in navigating the diverse landscape of cross-coupling chemistry for the synthesis of novel oxazole-containing molecules. Careful consideration of factors such as substrate availability, functional group tolerance, desired bond construction, and reaction conditions will ultimately dictate the most efficient and effective method for a given synthetic challenge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 7. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a vital heterocyclic scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its structural elucidation is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques are the most powerful tools for the characterization of these compounds. This guide provides an objective comparison of key spectroscopic methods used in the analysis of substituted oxazoles, supported by experimental data and detailed protocols.
Overview of Spectroscopic Techniques
The characterization of substituted oxazoles relies on a combination of spectroscopic methods, each providing unique structural information. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).[3][4]
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
IR Spectroscopy is used to identify the functional groups present based on their vibrational frequencies.
-
UV-Vis Spectroscopy offers insights into the electronic transitions within the molecule, particularly in conjugated systems.[4]
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation.[5]
Quantitative Data Comparison
The position and nature of substituents on the oxazole ring significantly influence the spectroscopic data. The following tables summarize typical data for the parent oxazole and representative substituted derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ, ppm)
The chemical shifts of the oxazole ring protons and carbons are sensitive to the electronic effects of substituents. Electron-releasing groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts.[6]
| Compound/Substituent Pattern | C2-H/C | C4-H/C | C5-H/C | Reference Protons/Carbons | Solvent | Citations |
| Parent Oxazole | δ 7.95 / 150.6 | δ 7.09 / 125.3 | δ 7.69 / 138.1 | - | CDCl₃ | [6] |
| 2-Phenyl-4-ethyl-5-methyl-oxazole | - / 159.4 | - / 145.5 | - / 125.4 | Phenyl: 126.2-130.2; Ethyl-CH₂: 21.8; Methyl: 10.1 | CDCl₃ | [7] |
| Ethyl (5-methyl-2-phenyl-oxazol-4-yl)acetate | - / 159.1 | - / 143.4 | - / 129.6 | Phenyl: 125.8-128.7; Acetate-CH₂: 32.2; Methyl: 11.3 | CDCl₃ | [7] |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
These techniques provide complementary information for a comprehensive structural analysis.
| Compound/Substituent Pattern | Key IR Absorptions (cm⁻¹) | λₘₐₓ (nm) | Key MS Fragmentation (m/z) | Citations |
| General 1,3,4-Oxadiazoles | C=N: ~1600-1650C-O-C: ~1000-1300 | Not specified | Not specified | [4] |
| Substituted Oxazole Dyes | Not specified | 355 - 495 | Not specified | [8] |
| 2-Phenyl-4-ethyl-5-methyl-oxazole | 1615 (C=N/C=C) | Not specified | 236 ([M+H]⁺) | [7] |
| Methyl/Phenyl Substituted Oxazoles | Not specified | Not specified | Primary loss of R'CN; Consecutive losses of CO and HCN | [5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Place the sample in a 5 mm NMR tube and acquire the spectrum on a spectrometer, for instance, a 400 MHz instrument.[8]
-
¹H NMR Acquisition : Acquire the proton spectrum using standard parameters. Typical spectral width is 0-12 ppm.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical spectral width is 0-200 ppm.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
This protocol outlines the common KBr pellet method for solid samples.
-
Sample Preparation : Grind a small amount (1-2 mg) of the solid oxazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer.[8]
-
Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol is for analyzing the electronic absorption properties of oxazole derivatives.
-
Sample Preparation : Prepare a dilute solution of the oxazole derivative in a suitable UV-transparent solvent (e.g., ethanol, chloroform, acetonitrile).[8] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
This protocol describes a general procedure for obtaining mass spectra using Electrospray Ionization (ESI).
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Introduce the sample into an ESI-mass spectrometer.
-
Ionization : The sample is ionized via electrospray, typically forming protonated molecules ([M+H]⁺).
-
Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.[7]
Visualized Workflows
Diagrams can effectively illustrate the logical flow of analysis. The following diagram shows a typical workflow for the complete spectroscopic characterization of a newly synthesized substituted oxazole.
Caption: Workflow for the spectroscopic characterization of substituted oxazoles.
Comparative Summary
Each spectroscopic technique offers distinct and complementary advantages for the analysis of substituted oxazoles:
-
NMR (¹H and ¹³C) is arguably the most powerful tool, providing unambiguous evidence for the precise arrangement of atoms and substituents in the molecular structure. 2D NMR techniques can further establish connectivity.
-
Mass Spectrometry is essential for confirming the molecular weight and elemental composition (with high-resolution MS). Its fragmentation patterns offer valuable corroborating evidence for the structure.[5]
-
IR Spectroscopy provides a rapid and simple method to confirm the presence of the oxazole ring and other key functional groups, serving as a quick quality check.
-
UV-Vis Spectroscopy is particularly useful for oxazoles that are part of a larger conjugated system, such as dyes, where it provides information about the electronic properties of the molecule.[8]
For drug development professionals and researchers, a combination of these methods is indispensable for the unequivocal characterization of novel substituted oxazoles, ensuring the integrity and purity of compounds advancing into biological evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. journalspub.com [journalspub.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
Comparative In Vitro Analysis of Bioactive Compounds Derived from Ethyl 2-chlorooxazole-4-carboxylate
A detailed guide for researchers and drug development professionals on the performance and experimental protocols of novel oxazole-based compounds.
Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile starting scaffold for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative analysis of the in vitro performance of various compounds derived from this key intermediate, with a focus on their potential as anticancer and antimicrobial agents. The information presented is collated from multiple studies to offer a comprehensive overview, supported by detailed experimental data and methodologies to aid in reproducible research.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound. These tables are designed for easy comparison of the compounds' potency against different biological targets.
Anticancer Activity of 1,3-Oxazole Sulfonamide Derivatives
A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. These compounds have shown significant potential as inhibitors of tubulin polymerization.[1] The data below represents the 50% growth inhibition (GI50) against a panel of human tumor cell lines.
| Compound ID | Substituent on Sulfonamide Nitrogen | Mean GI50 (nM) |
| 1 | 2-chloro-5-methylphenyl | 48.8 |
| 2 | 1-naphthyl | 44.7 |
Data extracted from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[1]
Antimicrobial Activity of Substituted Oxazole Derivatives
Derivatives of oxazole have also been investigated for their antimicrobial properties. The table below shows the zone of inhibition for select compounds against common bacterial strains.
| Compound ID | R1 | R2 | Bacterial Strain | Zone of Inhibition (mm) |
| 3d | 2,5-dimethylphenyl | 4-pyridyl | S. aureus | 18 |
| E. coli | 16 | |||
| 3g | 2,5-dimethylphenyl | 4-chlorophenyl | S. aureus | 20 |
| E. coli | 18 | |||
| Ampicillin | - | - | S. aureus | 22 |
| E. coli | 20 |
This data is illustrative and based on general findings for substituted oxazole derivatives.
Key Signaling Pathways and Mechanisms of Action
Several oxazole derivatives exert their anticancer effects by targeting crucial cellular machinery. Understanding these pathways is critical for rational drug design and development.
Tubulin Polymerization Inhibition
Certain oxazole analogs, particularly sulfonamide derivatives, have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of Tubulin Polymerization by Oxazole Derivatives.
STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors, including some oxazole derivatives, can block this pathway. Inhibition can occur at various points, such as preventing the phosphorylation and dimerization of STAT3, or blocking its translocation to the nucleus.
Caption: Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
NCI-60 Human Tumor Cell Line Screen
Objective: To determine the in vitro anticancer activity of compounds against a panel of 60 human tumor cell lines.
Protocol:
-
A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are used.
-
Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are seeded into 96-well microtiter plates and incubated for 24 hours prior to the addition of experimental compounds.
-
Compounds are solubilized in DMSO and diluted with culture medium.
-
Each cell line is exposed to five 10-fold serial dilutions of each compound for 48 hours.
-
Following the incubation period, the cells are fixed in situ with trichloroacetic acid.
-
Cellular protein is stained with sulforhodamine B (SRB).
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves for each cell line.
Caption: Workflow for the NCI-60 Human Tumor Cell Line Screen.
In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Bovine brain tubulin is purified.
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP.
-
The compound of interest, dissolved in DMSO, is added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.
-
The plate is incubated at 37°C, and the change in absorbance (turbidity) is monitored at 340 nm over time using a temperature-controlled spectrophotometer.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
Objective: To determine the antimicrobial activity of compounds against various bacterial strains.
Protocol:
-
Bacterial strains are cultured in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
The bacterial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar plates.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The discs are placed on the inoculated agar surface.
-
A standard antibiotic disc (e.g., Ampicillin) and a solvent control disc are also placed on the plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
References
A Comparative Guide to the Synthesis of Substituted Oxazoles: An Analysis of Yields and Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted oxazoles is a critical task due to their prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of the yields of four prominent synthetic routes to substituted oxazoles: the Robinson-Gabriel synthesis, the van Leusen reaction, the Fischer oxazole synthesis, and PIDA-mediated oxidative cyclization. The comparison is supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.
Yield Comparison of Synthetic Routes to 2,5-Diphenyloxazole
To provide a direct and meaningful comparison, the synthesis of 2,5-diphenyloxazole, a common and well-documented substituted oxazole, is examined across three different methods. For the PIDA-mediated oxidative cyclization, a representative example of a 2,5-disubstituted oxazole synthesis is included to illustrate its efficiency.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield (%) |
| Robinson-Gabriel Synthesis (One-Pot) | Hippuric acid, Benzene | Thionyl chloride, Aluminum chloride, Sulfuric acid | 91.4%[1] |
| Van Leusen Reaction & Cu-Catalyzed Arylation | Benzaldehyde, TosMIC, Iodobenzene | K₂CO₃, CuI, PPh₃, Na₂CO₃ | 83% |
| Fischer Oxazole Synthesis | Bromoacetophenone, Benzylamine | Iodine, Potassium carbonate | 46%[2] |
| PIDA-Mediated Oxidative Cyclization | Enamides | Phenyliodine diacetate (PIDA), BF₃·Et₂O | up to 90%[3] |
Detailed Experimental Protocols
Robinson-Gabriel Synthesis (One-Pot) of 2,5-Diphenyloxazole
This one-pot modification of the Robinson-Gabriel synthesis offers a highly efficient route to 2,5-diphenyloxazole from readily available starting materials.[1]
Procedure:
-
Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Excess thionyl chloride is removed by distillation to yield benzamidoacetyl chloride.
-
Friedel-Crafts Acylation: To the crude benzamidoacetyl chloride, benzene and aluminum chloride are added. The mixture is refluxed to form N-benzoyl-ω-aminoacetophenone.
-
Cyclodehydration: Concentrated sulfuric acid is added to the reaction mixture, and it is heated to induce intramolecular cyclization and dehydration, affording 2,5-diphenyloxazole.
-
Work-up and Purification: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration and can be further purified by recrystallization or chromatography.
Van Leusen Reaction and Copper-Catalyzed Arylation to 2,5-Diphenyloxazole
This two-step approach first constructs the oxazole ring via the van Leusen reaction, followed by a copper-catalyzed arylation to introduce the second substituent.
Procedure:
-
Van Leusen Synthesis of 5-phenyloxazole: Benzaldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion. The 5-phenyloxazole is then isolated and purified.
-
Copper-Catalyzed C-2 Arylation: The prepared 5-phenyloxazole (0.5 mmol) is reacted with iodobenzene (0.6 mmol) in DMF in the presence of copper(I) iodide (0.5 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (1 mmol). The reaction mixture is heated, and upon completion, the 2,5-diphenyloxazole is isolated in 83% yield.
Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
The Fischer oxazole synthesis is a classical method for preparing 2,5-disubstituted oxazoles.[2][4]
Procedure:
-
Reaction Setup: Bromoacetophenone and benzylamine are used as the starting materials.
-
Cyclization: The reactants are combined in DMF with iodine and potassium carbonate. The mixture is heated to 80°C to facilitate the cyclization reaction, yielding 2,5-diphenyloxazole with a 46% yield.[2]
-
Work-up and Purification: The reaction mixture is worked up by standard procedures, and the product is purified by chromatography.
PIDA-Mediated Intramolecular Oxidative Cyclization
This method provides a metal-free approach to a variety of functionalized oxazoles from enamide precursors with high yields.[3]
Procedure:
-
Reaction Setup: The enamide substrate is dissolved in 1,2-dichloroethane (DCE).
-
Oxidative Cyclization: Phenyliodine diacetate (PIDA) and boron trifluoride etherate (BF₃·Et₂O) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the oxazole product is isolated and purified using standard techniques, with yields reported to be up to 90%.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows and key transformations in each of the described synthetic routes.
Conclusion
The choice of synthetic route for substituted oxazoles is a crucial decision that impacts overall efficiency and yield. For the synthesis of 2,5-diphenyloxazole, the one-pot Robinson-Gabriel synthesis demonstrates the highest reported yield, making it an attractive option for large-scale production. The two-step van Leusen/copper-catalyzed arylation approach also provides a high yield and offers modularity for introducing diversity at the C-2 position. The classical Fischer oxazole synthesis, while historically significant, resulted in a lower yield in the cited example. The PIDA-mediated oxidative cyclization stands out as a powerful, metal-free alternative that offers high yields for a broad range of substituted oxazoles.
Researchers and drug development professionals should consider factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance of functional groups when selecting the most appropriate synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of consulting detailed experimental procedures for specific applications.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 2-chlorooxazole-4-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical-splash resistant and fitted with side shields. | Protects against splashes and dust that can cause serious eye irritation.[4][5][6][7] |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a barrier to protect the entire face.[7][8][9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. | Prevents skin contact which can cause irritation.[4][9][10] |
| Body Protection | Laboratory Coat | Standard practice for all chemical handling. | Protects skin and personal clothing from contamination.[4][11] |
| Chemical-Resistant Apron or Coveralls | Required when handling larger quantities or when there is a higher risk of splashing. | Offers an additional layer of protection against spills.[8][12] | |
| Foot Protection | Closed-Toe Shoes | Mandatory in all laboratory settings. | Protects feet from spills and falling objects.[4][13] |
| Chemical-Resistant Boots | Recommended when cleaning up spills or handling large volumes. | Provides protection against chemical exposure to the feet and lower legs.[7][8] | |
| Respiratory Protection | Fume Hood | All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood. | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[4][14] |
| Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if a fume hood is not available or if ventilation is inadequate. | Provides protection from inhaling hazardous airborne particles or vapors.[5][8] |
Operational Plan for Safe Handling
Following a systematic workflow is crucial for minimizing risks.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[14]
-
Ensure that a safety shower and eyewash station are readily accessible.[11]
-
Put on all required PPE as outlined in the table above.[10][11]
-
Prepare your work area within a certified chemical fume hood to ensure proper ventilation.[4][14]
-
-
Handling:
-
When weighing the solid, do so carefully to avoid creating dust.
-
If transferring the chemical, use appropriate and clean glassware.[13]
-
Always keep containers of this compound tightly closed when not in use.[10][14][15]
-
Avoid eating, drinking, or smoking in the laboratory.[1][13][16]
-
After handling, wash your hands and any exposed skin thoroughly.[1][13][15]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
Caption: Chemical waste disposal workflow.
Disposal Procedures:
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[17]
-
Containers: Empty containers must be rinsed thoroughly. The first rinse should be collected and disposed of as hazardous waste.[17]
-
Spills: In the event of a spill, use an appropriate absorbent material, sweep it up, and place it in a sealed container for disposal.[15]
-
Contaminated PPE: Dispose of any contaminated gloves, lab coats, or other disposable PPE as hazardous waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[1][3][15] Never dispose of this chemical down the drain or in the regular trash.[17]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 460081-18-9 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. quora.com [quora.com]
- 8. epa.gov [epa.gov]
- 9. hsa.ie [hsa.ie]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
